molecular formula C20H25FN3O9P B10799823 Sofosbuvir impurity N

Sofosbuvir impurity N

Cat. No.: B10799823
M. Wt: 501.4 g/mol
InChI Key: SASYBZIIPQSWBV-UHFFFAOYSA-N
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Description

Sofosbuvir impurity N is a useful research compound. Its molecular formula is C20H25FN3O9P and its molecular weight is 501.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H25FN3O9P

Molecular Weight

501.4 g/mol

IUPAC Name

methyl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)

InChI Key

SASYBZIIPQSWBV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure and Analysis of Sofosbuvir Impurity N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog inhibitor of the viral RNA polymerase. As with any pharmaceutical active ingredient, the control of impurities is critical to ensure its safety and efficacy. This technical guide provides a detailed overview of Sofosbuvir Impurity N, a known related substance. This document outlines its chemical structure, analytical methodologies for its identification and quantification, and a plausible pathway for its formation.

Chemical Identity of this compound

This compound, also referred to as Methoxy Sofosbuvir Impurity, is a diastereoisomer of Sofosbuvir where the isopropyl ester of the L-alanine moiety is replaced by a methyl ester.

Chemical Structure:

IUPAC Name: (2S)-methyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate[1]

CAS Number: 1394157-34-6[1]

Molecular Formula: C₂₀H₂₅FN₃O₉P[1]

Molecular Weight: 501.40 g/mol

Quantitative Data

The following table summarizes key quantitative data related to the analysis of Sofosbuvir and its impurities. While specific limits of detection (LOD) and quantification (LOQ) for this compound are not extensively published in peer-reviewed literature, the provided data for a general phosphoryl impurity in Sofosbuvir offers a relevant benchmark.

ParameterValueReference
Limit of Detection (LOD) for a phosphoryl impurity 0.03% (0.12 µg)[2]
Limit of Quantification (LOQ) for a phosphoryl impurity 1.50% (0.375 µg)[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

A stability-indicating reverse-phase HPLC method is suitable for the detection and quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[2].

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water)[2]. A common mobile phase composition is a 50:50 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water[2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 260 nm[2].

  • Sample Preparation: Dissolve the Sofosbuvir drug substance or product in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, the following techniques are essential for its structural elucidation. Commercial suppliers of this impurity standard typically provide a Certificate of Analysis which would include such data[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), in addition to the signals corresponding to the nucleoside and phenoxy moieties.

    • ¹³C NMR: Would display a resonance for the methyl ester carbon, differing from the isopropyl ester carbons in Sofosbuvir.

    • ³¹P NMR: A signal corresponding to the phosphorus atom in the phosphoramidate linkage would be observed.

    • ¹⁹F NMR: A signal for the fluorine atom on the tetrahydrofuran ring would be present.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition (C₂₀H₂₅FN₃O₉P).

    • Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern. Expected fragments would arise from the loss of the methyl alanate side chain, the phenoxy group, and cleavage of the glycosidic bond.

Potential Formation Pathway

This compound can be formed during the synthesis of Sofosbuvir if methanol is present as a residual solvent or reactant instead of isopropanol during the esterification of the L-alanine moiety. It could also potentially arise from transesterification under certain storage or processing conditions.

G Sofosbuvir_Intermediate Sofosbuvir Precursor (L-alanine phosphoramidate acid) Sofosbuvir_Impurity_N This compound (Methyl Ester) Sofosbuvir_Intermediate->Sofosbuvir_Impurity_N Esterification Methanol Methanol (Impurity/Reagent) Methanol->Sofosbuvir_Impurity_N

Caption: Plausible formation pathway of this compound.

Conclusion

This compound is a critical process-related impurity in the manufacturing of Sofosbuvir. Its control and monitoring are essential for ensuring the quality and safety of the final drug product. This guide provides a foundational understanding of its chemical properties and the analytical techniques required for its management in a drug development and manufacturing setting. Further research into its specific toxicological profile and the development of dedicated, validated analytical methods are encouraged for comprehensive quality control.

References

Sofosbuvir Impurity N: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Sofosbuvir impurity N, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. Understanding the profile, synthesis, and characterization of such impurities is critical for ensuring the safety, efficacy, and quality of the final drug product. This document outlines the molecular properties of this compound, detailed analytical methodologies for its identification, and a potential synthetic pathway.

Molecular Profile of this compound

This compound is a diastereoisomer of Sofosbuvir, meaning it has the same molecular formula and sequence of bonded atoms but differs in the three-dimensional orientation of its atoms. This stereochemical difference can impact its biological activity and safety profile.

Identifier Molecular Formula Molecular Weight Description
This compoundC₂₀H₂₅FN₃O₉P501.404 g/mol A diastereoisomer of Sofosbuvir.

Analytical Methodologies for Impurity Profiling

The primary method for the detection and quantification of Sofosbuvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following protocol is a composite of methodologies described in forced degradation studies of Sofosbuvir, which are designed to identify potential impurities.

Stability-Indicating RP-HPLC Method

This method is designed to separate Sofosbuvir from its potential degradation products and related impurities, including diastereoisomers like impurity N.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (typically in a 50:50 v/v ratio for isocratic elution).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Sample Preparation:

  • Prepare a stock solution of the Sofosbuvir sample (bulk drug or formulation) in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).

  • For the analysis of tablet dosage forms, weigh and finely powder a representative number of tablets. An amount of powder equivalent to a single dose is then dissolved in the diluent.

  • The solution may require sonication to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Monitor the chromatogram for the elution of Sofosbuvir and any impurity peaks. The retention time for Sofosbuvir is typically around 3.7 minutes under these conditions, with impurities eluting at different retention times.

Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and structural elucidation of impurities like this compound, often initiated through forced degradation studies.

G cluster_0 Forced Degradation cluster_1 Analytical Separation cluster_2 Isolation & Characterization stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) degraded_sample Degraded Sofosbuvir Sample stress->degraded_sample hplc RP-HPLC Analysis degraded_sample->hplc impurity_peak Detection of Impurity Peak hplc->impurity_peak isolation Preparative HPLC / Mass-Directed Fractionation impurity_peak->isolation nmr NMR Spectroscopy (1H, 13C, 19F, 31P) isolation->nmr ms Mass Spectrometry (HRMS) isolation->ms structure Structure Elucidation of Impurity N nmr->structure ms->structure

Caption: Workflow for the Identification of Sofosbuvir Impurities.

Potential Synthetic Pathway for a Sofosbuvir Impurity

The following diagram outlines a generalized, multi-step synthetic route for a Sofosbuvir impurity, based on a disclosed patent for the preparation of such compounds. This provides a logical framework for understanding how these impurities might be formed during the manufacturing process.

G cluster_synthesis Hypothetical Synthesis of a Sofosbuvir Impurity step1 Step 1: Base-catalyzed reaction of Intermediate I step2 Step 2: Acid-mediated reaction of Intermediate II step1->step2 step3 Step 3: Base-mediated reaction of Intermediate III step2->step3 step4 Step 4: Acylation of Intermediate IV with Benzoyl Chloride step3->step4 step5 Step 5: Reaction of Intermediate V step4->step5 step6 Step 6: Final cyclization/reaction with an alkali to yield the impurity step5->step6

Caption: Generalized Synthetic Route for a Sofosbuvir Impurity.

An In-depth Technical Guide to the Physical and Chemical Properties of Sofosbuvir Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase.[1] As with any pharmaceutical compound, the control of impurities is critical to ensure its safety and efficacy. Sofosbuvir impurity C is a process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient.[2] This guide provides a comprehensive overview of the known physical and chemical properties of Sofosbuvir impurity C, along with methodologies for its analysis, to support quality control and research activities.

Chemical Identity

Sofosbuvir impurity C is structurally similar to Sofosbuvir, with the same molecular formula and weight. Its distinct stereochemistry defines it as an impurity.

IdentifierValue
IUPAC Name propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
CAS Number 1496552-28-3
Molecular Formula C22H29FN3O9P
Molecular Weight 529.45 g/mol [3]
Canonical SMILES C--INVALID-LINK--N--INVALID-LINK--(OC[C@@H]1--INVALID-LINK--N2C=CC(=O)NC2=O)(C)F">C@HO)OC3=CC=CC=C3
InChI Key TTZHDVOVKQGIBA-MOLXTFABSA-N

Physical Properties

Detailed experimental data on the physical properties of isolated Sofosbuvir impurity C are not widely published. However, some information can be inferred from studies on Sofosbuvir and its degradation products.

PropertyValueNotes
Melting Point Not availableThe melting point of the parent drug, Sofosbuvir, is reported to be in the range of 120-125 °C.[3]
Solubility Soluble in acetonitrile and methanol/water mixtures.[4]Ethyl acetate and toluene binary solvent systems have been shown to be effective in separating impurity C from Sofosbuvir through crystallization.[5]
Appearance White to off-white crystalline solid (inferred from Sofosbuvir)No specific data is available for the impurity alone.

Chemical Properties and Spectroscopic Data

The structural elucidation of Sofosbuvir impurity C has been accomplished using various spectroscopic techniques. While complete spectral assignments are not available in a single public source, data from related studies on Sofosbuvir and its degradation products provide significant insights.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a key technique for confirming the molecular formula of Sofosbuvir impurity C. The protonated molecular ion [M+H]⁺ would be expected at an m/z corresponding to its molecular weight.

TechniqueExpected m/z [M+H]⁺Fragmentation
HRMS ~530.17The fragmentation pattern is expected to be similar to Sofosbuvir, with characteristic losses of the isopropyl alaninate side chain and the phenoxy group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the stereochemical structure of Sofosbuvir impurity C. While a complete dataset of chemical shifts and coupling constants is not publicly available, studies on Sofosbuvir and its isomers indicate that key differences would be observed in the chemical shifts and couplings of the protons and carbons in the ribose sugar moiety and the phosphoramidate linkage.[4][7]

Infrared (IR) Spectroscopy

The IR spectrum of Sofosbuvir impurity C is expected to be very similar to that of Sofosbuvir, showing characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch ~3354
C=O stretch (ester & uracil) ~1718, ~1676
P-O-C stretch ~1000-1170[3]
C-F stretch ~1000-1400

Experimental Protocols

The following are detailed methodologies for the analysis of Sofosbuvir impurity C, synthesized from various published analytical methods.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification

This method is designed for the separation and quantification of Sofosbuvir and its process-related impurities, including impurity C.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.[4]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

3. Standard and Sample Preparation:

  • Diluent: A 50:50 (v/v) mixture of water and acetonitrile.

  • Standard Solution: Prepare a stock solution of Sofosbuvir impurity C reference standard in the diluent. Further dilute to a working concentration within the linear range (e.g., 10-30 µg/mL).[2]

  • Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or product in the diluent to achieve a known concentration.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • The retention time for Sofosbuvir is approximately 3.7 minutes, and for the phosphoryl impurity (related to impurity C) is approximately 5.7 minutes under these conditions.[4]

  • Quantify the amount of impurity C in the sample by comparing its peak area to that of the reference standard.

5. Validation Parameters:

  • The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4]

Structure Confirmation by Mass Spectrometry and NMR

1. High-Resolution Mass Spectrometry (HRMS):

  • Instrument: Orbitrap mass spectrometer or equivalent.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Sample Preparation: Dissolve the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

  • Data Acquisition: Acquire data in full scan mode to determine the accurate mass of the protonated molecular ion [M+H]⁺.

2. NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Experiments: Acquire 1H, 13C, 31P, and 19F NMR spectra. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity in the chosen deuterated solvent.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the identification and quantification of Sofosbuvir impurity C in a drug substance or product.

G cluster_0 Sample Preparation cluster_1 Initial Screening & Quantification cluster_2 Impurity Isolation (if required) Sample Sample Dissolution Dissolve in Diluent (Water:Acetonitrile) Sample->Dissolution HPLC_Analysis RP-HPLC Analysis (UV Detection at 260 nm) Dissolution->HPLC_Analysis Inject into HPLC Quantification Quantify Impurity C (vs. Reference Standard) HPLC_Analysis->Quantification Prep_HPLC Preparative HPLC Quantification->Prep_HPLC If impurity level is high or structure unknown Isolation Isolate Impurity C Fraction Prep_HPLC->Isolation HRMS HRMS Analysis (Confirm Molecular Formula) Isolation->HRMS Analyze isolated fraction NMR NMR Spectroscopy (1H, 13C, 31P, 19F, 2D) (Confirm Structure) Isolation->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) Isolation->FTIR

Caption: Analytical workflow for Sofosbuvir impurity C.

Signaling Pathways

As Sofosbuvir impurity C is a process-related impurity and not an active pharmacological agent, there is no known involvement in biological signaling pathways. Its significance lies in the context of pharmaceutical quality and control.

References

Unraveling the Formation of Sofosbuvir Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of impurities in the antiviral drug Sofosbuvir. By understanding the degradation pathways and synthesis-related impurities, researchers and drug development professionals can better ensure the quality, safety, and efficacy of Sofosbuvir-containing drug products. This document summarizes key findings from forced degradation studies and outlines the experimental protocols used to identify and characterize these impurities.

Introduction to Sofosbuvir and its Stability

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its efficacy is critically dependent on its purity and stability.[1] Impurities can arise during the synthesis process or through degradation of the active pharmaceutical ingredient (API) under various environmental conditions.[1][3] Therefore, a thorough understanding of impurity formation is paramount for quality control and regulatory compliance.

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5] As per International Council for Harmonisation (ICH) guidelines, Sofosbuvir has been subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and light to evaluate its degradation profile.[4][6][7]

Degradation-Related Impurities

Forced degradation studies have revealed that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[4][6][7][8]

Acidic Degradation

Under acidic conditions, Sofosbuvir undergoes hydrolysis, leading to the formation of a primary degradation product.[6][9] One major impurity identified is formed through the cleavage of the phosphoramidate bond.[6]

Experimental Protocol: Acidic Degradation

A solution of Sofosbuvir is subjected to acidic stress to induce degradation and enable the identification of resulting impurities.

  • Reagents and Materials:

    • Sofosbuvir

    • 1N Hydrochloric Acid (HCl)

    • Ammonium bicarbonate solution or other suitable neutralizing agent

    • Methanol or a suitable solvent for reconstitution

    • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Procedure:

    • Dissolve a known quantity (e.g., 200 mg) of Sofosbuvir in a specific volume (e.g., 5 mL) of 1N HCl.

    • Reflux the solution at a controlled temperature (e.g., 80°C) for a defined period (e.g., 10 hours).[6]

    • After the stress period, cool the solution to room temperature.

    • Neutralize the solution with a suitable base, such as ammonium bicarbonate.[6]

    • Lyophilize or evaporate the solvent to obtain the crude solid sample.[6]

    • Reconstitute the sample in a suitable solvent (e.g., mobile phase) for analysis.

    • Analyze the sample using a validated stability-indicating HPLC or UPLC method to separate and quantify the degradation products.

Basic Degradation

Sofosbuvir demonstrates significant degradation under basic conditions, resulting in the formation of multiple impurities.[4][6] The degradation primarily involves the hydrolysis of the ester and phosphoramidate linkages.[6] Two major basic degradation impurities that have been isolated and characterized are formed by the loss of the isopropyl group and subsequent hydrolysis of the alanine moiety.[6]

Experimental Protocol: Basic Degradation

To investigate the degradation of Sofosbuvir under alkaline conditions, the following protocol is typically employed.

  • Reagents and Materials:

    • Sofosbuvir

    • 0.5N Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl) for neutralization

    • Mobile phase or other suitable solvent

    • HPLC or UPLC system

  • Procedure:

    • Dissolve a known amount (e.g., 200 mg) of Sofosbuvir in a specific volume (e.g., 5 mL) of 0.5N NaOH.

    • Maintain the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).[6]

    • After the incubation period, cool the solution.

    • Neutralize the sample with HCl solution.[6]

    • Evaporate the solution to obtain a solid residue.[6]

    • Dissolve the residue in a known volume of the mobile phase.[6]

    • Analyze the resulting solution using a validated chromatographic method.

Oxidative Degradation

Exposure to oxidative stress also leads to the degradation of Sofosbuvir, although to a lesser extent compared to acid and base hydrolysis.[4][6] The formation of an N-oxide or other oxidation products has been suggested as a possible degradation pathway.[4]

Experimental Protocol: Oxidative Degradation

The susceptibility of Sofosbuvir to oxidation is assessed through the following experimental setup.

  • Reagents and Materials:

    • Sofosbuvir

    • 30% Hydrogen Peroxide (H₂O₂)

    • Mobile phase or other suitable solvent

    • HPLC or UPLC system

  • Procedure:

    • Dissolve a known quantity (e.g., 200 mg) of Sofosbuvir in a specific volume (e.g., 5 mL) of 30% H₂O₂.

    • Heat the solution at a controlled temperature (e.g., 80°C) for an extended period (e.g., two days).[6]

    • After the stress period, allow the solution to cool.

    • Evaporate the solution to obtain a solid residue.[6]

    • Reconstitute the residue in a suitable solvent.[6]

    • Analyze the sample using a validated stability-indicating chromatographic method.

Synthesis-Related Impurities

Apart from degradation products, impurities can also be introduced during the manufacturing process of Sofosbuvir. These can include starting materials, by-products, intermediates, and diastereomers.[1][3] A notable synthesis-related impurity is Sofosbuvir Impurity C, which is a diastereomer of Sofosbuvir.[10] The formation of this impurity is linked to the stereochemical complexity of the phosphoramidate coupling reaction during synthesis.[10] Other potential process-related impurities include residual solvents and catalyst residues.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies, highlighting the extent of Sofosbuvir degradation under different stress conditions.

Table 1: Summary of Sofosbuvir Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterTemperatureDurationDegradation (%)Reference
Acid Hydrolysis1N HCl80°C10 hours8.66%[6]
Acid Hydrolysis0.1N HCl70°C6 hours23%[4]
Acid Hydrolysis1M HClNot Specified4 hours26%[9]
Base Hydrolysis0.5N NaOH60°C24 hours45.97%[6]
Base Hydrolysis0.1N NaOH70°C10 hours50%[4]
Oxidative30% H₂O₂80°C2 days0.79%[6]
Thermal50°C21 daysNo Degradation[4]
Photolytic254 nm UV lightRoom Temp24 hoursNo Degradation[6]
Neutral HydrolysisWater40°C168 hours2%[9]

Table 2: Identified Degradation Products of Sofosbuvir

Impurity Name/IdentifierMolecular FormulaMolecular WeightFormation ConditionReference
Acid Degradation ImpurityC₁₆H₁₈FN₂O₈P416.08Acidic Hydrolysis[6]
Base Degradation Impurity AC₁₆H₂₅FN₃O₉P453.13Basic Hydrolysis[6]
Base Degradation Impurity BC₁₃H₁₉FN₃O₉P411.08Basic Hydrolysis[6]
Oxidative Degradation ProductC₂₂H₂₇FN₃O₉P527.15Oxidative[6]
Degradation Product I (DP I)Not Specified488 (m/z)Acidic Hydrolysis[4]
Degradation Product II (DP II)Not Specified393.3 (m/z)Basic Hydrolysis[4]
Degradation Product III (DP III)Not Specified393 (m/z)Oxidative[4]

Visualizing Impurity Formation and Analysis

The following diagrams illustrate the degradation pathways of Sofosbuvir and a typical experimental workflow for impurity analysis.

Sofosbuvir_Degradation_Pathways cluster_acid Acidic Hydrolysis (e.g., 1N HCl, 80°C) cluster_base Basic Hydrolysis (e.g., 0.5N NaOH, 60°C) cluster_oxidative Oxidative Stress (e.g., 30% H2O2, 80°C) Sofosbuvir Sofosbuvir (C22H29FN3O9P) Acid_Impurity Acid Degradation Impurity (C16H18FN2O8P) Cleavage of Phosphoramidate Bond Sofosbuvir->Acid_Impurity Base_Impurity_A Base Degradation Impurity A (C16H25FN3O9P) Hydrolysis of Ester Sofosbuvir->Base_Impurity_A Oxidative_Impurity Oxidative Degradation Product (C22H27FN3O9P) N-Oxidation Sofosbuvir->Oxidative_Impurity Base_Impurity_B Base Degradation Impurity B (C13H19FN3O9P) Further Hydrolysis Base_Impurity_A->Base_Impurity_B

Caption: Degradation pathways of Sofosbuvir under stress conditions.

Experimental_Workflow cluster_stress Stress Application cluster_analysis Analytical Procedure cluster_characterization Impurity Characterization Stress_Conditions Acidic (HCl) Basic (NaOH) Oxidative (H2O2) Neutralization Neutralization / Sample Prep Stress_Conditions->Neutralization Chromatography RP-HPLC / UPLC Separation Neutralization->Chromatography Detection UV / PDA / Mass Spectrometry Chromatography->Detection Isolation Preparative Chromatography Detection->Isolation Structure_Elucidation NMR (1H, 13C, 31P, 19F) High-Resolution Mass Spectrometry (HRMS) Isolation->Structure_Elucidation

Caption: Workflow for the analysis of Sofosbuvir impurities.

Conclusion

The formation of impurities in Sofosbuvir is a critical aspect that requires careful monitoring and control throughout the drug development and manufacturing process. This guide has summarized the key degradation pathways under acidic, basic, and oxidative stress, providing insights into the structures of the resulting impurities. Furthermore, the importance of identifying and controlling synthesis-related impurities has been highlighted. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for scientists and researchers in the pharmaceutical industry, aiding in the development of robust analytical methods and ensuring the quality and safety of Sofosbuvir.

References

The Unseen Adversaries: A Technical Guide to the Role of Impurities in Sofosbuvir Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide released today sheds light on the critical role of impurities in the stability of Sofosbuvir, a cornerstone antiviral medication for the treatment of Hepatitis C. This in-depth whitepaper offers a vital resource for researchers, scientists, and drug development professionals, providing a detailed analysis of the formation, identification, and impact of these impurities on the drug's efficacy and safety.

Sofosbuvir, while a potent therapeutic agent, is susceptible to degradation under various stress conditions, leading to the formation of impurities that can compromise its stability and potentially introduce safety concerns.[1][2] Understanding the degradation pathways and the resulting impurities is paramount for ensuring the quality and shelf-life of the final drug product.

Degradation Profile of Sofosbuvir

Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, have revealed that Sofosbuvir is most susceptible to degradation under acidic, alkaline, and oxidative stress.[1][3] Conversely, the drug has demonstrated notable stability under thermal and photolytic conditions.[1][2]

A summary of quantitative data from various forced degradation studies is presented below, offering a comparative overview of the drug's stability profile.

Stress ConditionReagent/ParametersExposure TimeTemperatureDegradation (%)Degradation Products (DPs) Identified (m/z)Reference
Acidic Hydrolysis 0.1 N HCl6 hours70°C23%DP I (m/z 488), another with m/z 487[1]
1 N HCl10 hours80°C (reflux)8.66%MW 416.08[2]
1 M HCl4 hoursNot Specified26%Not Specified[4]
Alkaline Hydrolysis 0.1 N NaOH10 hours70°C50%DP II (m/z 393.3), another with m/z 488[1]
0.5 N NaOH24 hours60°C45.97%Impurity-A (m/z 453.13), Impurity-B (m/z 411.08)[2]
Oxidative Degradation 3% H₂O₂7 daysNot Specified19.02%DP III (m/z 393)[1]
30% H₂O₂2 days80°C0.79%MW 527.15[2]
Neutral Hydrolysis Water168 hours40°C2%Not Specified[4]
Thermal Degradation Solid State21 days50°CNo degradation-[1]
Photolytic Degradation Sunlight21 daysAmbientNo degradation-[1]

Key Degradation Pathways and Impurity Formation

The degradation of Sofosbuvir under stress conditions leads to the formation of several impurities. The primary pathways involve hydrolysis of the ester and phosphoramidate linkages.

Under acidic conditions, hydrolysis can lead to the removal of the isopropyl ester group.[1] In alkaline media, the degradation is more pronounced, with potential cleavage of the phosphoramidate bond.[1][2] Oxidative stress can result in the formation of N-oxides or other oxidation products.[1][5]

A proposed degradation pathway for Sofosbuvir under various stress conditions is illustrated below.

G cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_oxidative Oxidative Degradation Sofosbuvir Sofosbuvir (C22H29FN3O9P) Acid_DP1 Degradation Product I (m/z 487/488) Loss of Isopropyl Group Sofosbuvir->Acid_DP1 HCl Alkaline_DP1 Degradation Product A (m/z 453.13) Sofosbuvir->Alkaline_DP1 NaOH Alkaline_DP2 Degradation Product B (m/z 411.08) Sofosbuvir->Alkaline_DP2 NaOH Alkaline_DP3 Degradation Product II (m/z 393.3) Sofosbuvir->Alkaline_DP3 NaOH Oxidative_DP1 Degradation Product III (m/z 393) Sofosbuvir->Oxidative_DP1 H₂O₂ Oxidative_DP2 Oxidized Product (m/z 527.15) Sofosbuvir->Oxidative_DP2 H₂O₂

Proposed degradation pathways of Sofosbuvir.

Experimental Protocols for Forced Degradation Studies

To ensure the reproducibility and comparability of stability studies, standardized experimental protocols are essential. The following outlines a typical workflow for conducting forced degradation studies on Sofosbuvir.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare Sofosbuvir Stock Solution (e.g., 1000 µg/mL in Methanol) acid Acidic (e.g., 0.1 N HCl, 70°C, 6h) prep1->acid alkaline Alkaline (e.g., 0.1 N NaOH, 70°C, 10h) prep1->alkaline oxidative Oxidative (e.g., 3% H₂O₂, 7 days, RT) prep1->oxidative thermal Thermal (e.g., 50°C, 21 days) prep1->thermal photo Photolytic (e.g., Sunlight, 21 days) prep1->photo neutralize Neutralize Acid/Base Samples acid->neutralize alkaline->neutralize dilute Dilute to Final Concentration (e.g., 50 µg/mL) oxidative->dilute thermal->dilute photo->dilute neutralize->dilute inject Inject into HPLC-UV/MS System dilute->inject analyze Analyze Data: - % Degradation - Impurity Profile - Peak Purity inject->analyze

Workflow for forced degradation studies.
Methodology for Acid Degradation

A solution of Sofosbuvir is refluxed in 0.1 N hydrochloric acid at 70°C for 6 hours.[1] Following the stress period, the solution is neutralized with a suitable base and diluted with a solvent like methanol to a final concentration for analysis.[1]

Methodology for Alkaline Degradation

The drug solution is refluxed in 0.1 N sodium hydroxide at 70°C for 10 hours.[1] The resulting solution is then neutralized with an appropriate acid and diluted for chromatographic analysis.[1]

Methodology for Oxidative Degradation

Sofosbuvir is treated with a solution of 3% hydrogen peroxide and kept at room temperature for 7 days.[1] The sample is then diluted to the target concentration for analysis.[1]

Methodology for Thermal and Photolytic Degradation

For thermal stability, a stock solution of Sofosbuvir is exposed to a temperature of 50°C for 21 days.[1] For photolytic stability, the solution is exposed to direct sunlight for the same duration.[1] Samples are then diluted and analyzed.[1]

Analytical Techniques for Impurity Profiling

A robust and validated stability-indicating analytical method is crucial for the accurate quantification of Sofosbuvir and its impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique employed.

Typical HPLC Method Parameters:

  • Column: C18 columns, such as Inertsil ODS-3 (250 mm × 4.6 mm, 5 µm), are frequently used.[3]

  • Mobile Phase: A mixture of methanol and water, often with a modifier like 0.1% formic acid, is a common mobile phase composition (e.g., 50:50 v/v or 70:30 v/v).[1][3]

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.[1]

  • Detection: UV detection is commonly performed at 260 nm.[2][6] For characterization of degradation products, LC-MS/MS is employed.[1][3]

The development of such methods must adhere to ICH Q2(R1) guidelines for validation, ensuring accuracy, precision, specificity, linearity, and robustness.[7]

Conclusion

The stability of Sofosbuvir is a critical quality attribute that is significantly influenced by the formation of impurities under various stress conditions. A thorough understanding of the degradation pathways and the implementation of robust analytical methods for impurity profiling are essential for the development of a safe, effective, and stable drug product. This guide provides a foundational overview of these key aspects, serving as a valuable resource for professionals in the pharmaceutical industry. Continued research into the structural elucidation of all degradation products and their potential toxicological impact is warranted to further ensure patient safety.

References

Unveiling the Toxicological Landscape of Sofosbuvir Degradation Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Sofosbuvir's degradation products. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, can degrade under various stress conditions, leading to the formation of impurities that necessitate thorough toxicological evaluation to ensure patient safety. This document summarizes the key degradation products, their toxicological assessment through in silico and other methods, and outlines the experimental protocols crucial for their identification and evaluation.

Identification and Characterization of Sofosbuvir Degradation Products

Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, have identified several degradation products of Sofosbuvir. These studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. The resulting degradants are then identified and characterized using advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

One of the key studies in this area by Pottabathini et al. (2016) successfully identified and characterized four major degradation products under acidic, basic, and oxidative stress conditions. The structural details of these compounds are crucial for understanding their potential toxicological implications.[1]

Table 1: Identified Degradation Products of Sofosbuvir [1]

Degradation Product IDStress ConditionIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Acid Degradation ProductAcid Hydrolysis (1N HCl, 80°C, 10h)(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphateC₁₆H₁₉FN₂O₈P417.08
Base Degradation Product ABase Hydrolysis (0.5N NaOH, 60°C, 24h)(S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoateC₁₆H₂₆FN₃O₉P454.14
Base Degradation Product BBase Hydrolysis (0.5N NaOH, 60°C, 24h)(S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acidC₁₃H₂₀FN₃O₉P412.09
Oxidative Degradation ProductOxidation (30% H₂O₂, 80°C, 2 days)(S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoateC₂₂H₂₇FN₃O₉P527.15

Toxicological Assessment of Degradation Products

The toxicological evaluation of drug impurities is a critical step in drug development and is guided by regulatory frameworks such as the ICH guidelines. The assessment aims to establish a safe level for each impurity in the final drug product. For Sofosbuvir degradation products, a combination of in silico and potential in vitro methods is employed to predict and assess their toxicity.

In Silico Toxicity Prediction

Computational toxicology, or in silico analysis, offers a rapid and cost-effective method for predicting the toxicity of chemical compounds based on their structure.[2] Software programs like TOPKAT (Toxicity Prediction by Komputer Assisted Technology) and DEREK (Deductive Estimation of Risk from Existing Knowledge) are widely used for this purpose.[3] A notable study by Swain et al. (2016) utilized these tools to predict the toxicity of seven Sofosbuvir degradation products.[3] While the detailed results of this specific study are not publicly available, the approach highlights the industry's reliance on such predictive models for early-stage risk assessment.

These in silico tools typically predict a range of toxicological endpoints, including:

  • Mutagenicity (Ames test): Predicts the potential of a compound to cause mutations in bacterial DNA, which can be an indicator of carcinogenic potential.

  • Carcinogenicity: Assesses the likelihood of a compound causing cancer in rodents.

  • Developmental and Reproductive Toxicity (DART): Predicts the potential for adverse effects on reproduction and embryonic development.

  • Skin Sensitization: Evaluates the potential of a compound to cause an allergic skin reaction.

  • Hepatotoxicity: Predicts the potential for a compound to cause liver damage.

In Vitro and In Vivo Toxicological Testing

Following in silico predictions, further toxicological evaluation often involves a battery of in vitro and, if necessary, in vivo tests. These experimental assays provide more definitive data on the potential toxicity of the degradation products.

In Vitro Cytotoxicity Assays: These assays determine the concentration at which a substance is toxic to cultured cells.[4][5] Common methods include:

  • MTT Assay: Measures cell viability by assessing the metabolic activity of cells.

  • LDH Assay: Detects lactate dehydrogenase released from damaged cells as an indicator of cytotoxicity.

  • Neutral Red Uptake Assay: Assesses cell viability based on the uptake of the neutral red dye into the lysosomes of living cells.

In Vitro Genotoxicity Assays: These tests are designed to detect compounds that can induce genetic damage.[6][7][8][9] A standard battery of tests often includes:

  • Ames Test (Bacterial Reverse Mutation Assay): A widely used method to assess point mutations.[6][7]

  • In Vitro Micronucleus Test: Detects both chromosome breakage and loss in mammalian cells.[7]

  • In Vitro Chromosomal Aberration Assay: Evaluates the potential of a substance to cause structural changes in chromosomes.[7]

  • Mouse Lymphoma Assay (MLA): Detects gene mutations and clastogenic activity in mammalian cells.[7]

Currently, there is no publicly available quantitative toxicological data (e.g., LC50, NOAEL) from in vitro or in vivo studies specifically for the identified Sofosbuvir degradation products. The focus has primarily been on their identification and in silico assessment.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to ensuring the reliability and reproducibility of results in both forced degradation studies and toxicological assessments.

Forced Degradation of Sofosbuvir

The following is a representative protocol for conducting forced degradation studies on Sofosbuvir, based on methodologies described in the literature.[1][10]

  • Acid Hydrolysis: Dissolve 200 mg of Sofosbuvir in 5 mL of 1N HCl and reflux at 80°C for 10 hours. Neutralize the solution with a suitable base (e.g., ammonium bicarbonate) and lyophilize to obtain the crude degradation product.[1]

  • Base Hydrolysis: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH and maintain at 60°C for 24 hours. Neutralize the solution with an acid (e.g., HCl) and evaporate to dryness.[1]

  • Oxidative Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% hydrogen peroxide (H₂O₂) and heat at 80°C for two days. Evaporate the solution to obtain the solid residue.[1]

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for 24 hours.[1]

  • Thermal Degradation: Keep the solid drug substance at an elevated temperature (e.g., 80°C) for a specified period.

The resulting samples from each stress condition are then analyzed by a validated stability-indicating HPLC method to separate the degradation products from the parent drug. The structure of the impurities is elucidated using techniques like LC-MS/MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

In Silico Toxicity Prediction Protocol

A general workflow for predicting the toxicity of drug impurities using software like DEREK and TOPKAT is as follows:

  • Structure Input: The 2D chemical structure of each degradation product is drawn or imported into the software.

  • Model Selection: Appropriate toxicological endpoint models (e.g., mutagenicity, carcinogenicity) are selected for prediction.

  • Prediction Execution: The software analyzes the chemical structure for toxicophores (substructures known to be associated with toxicity) and compares it to a knowledge base of existing toxicological data.

  • Result Interpretation: The output provides a qualitative (e.g., "positive," "negative," "equivocal") or quantitative prediction of toxicity, often with a level of confidence or probability. The reasoning behind the prediction, including the identified toxicophores, is typically provided.

Potential Signaling Pathways

While specific studies on the signaling pathways affected by Sofosbuvir degradation products are not available, the parent compound's mechanism of action as a nucleoside analog provides some insight into potential toxicological pathways. Nucleoside analogs can interfere with cellular processes by being incorporated into DNA or RNA, leading to the activation of DNA damage response pathways and ultimately, cell death (apoptosis).[11][12]

Potential signaling pathways that could be perturbed by nucleoside analog impurities include:

  • DNA Damage Checkpoint Pathways: Activation of kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) in response to DNA damage, leading to cell cycle arrest to allow for DNA repair.

  • Apoptotic Pathways: If DNA damage is irreparable, cells may undergo programmed cell death through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways.

  • p53 Signaling Pathway: The tumor suppressor protein p53 can be activated by DNA damage and can induce cell cycle arrest, apoptosis, or senescence.

Further research is needed to investigate whether the specific degradation products of Sofosbuvir interact with these or other cellular signaling pathways.

Visualizations

Experimental Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Degraded Samples Base Base Hydrolysis Base->HPLC Degraded Samples Oxidation Oxidation Oxidation->HPLC Degraded Samples Photo Photolysis Photo->HPLC Degraded Samples Thermal Thermal Thermal->HPLC Degraded Samples LCMS LC-MS/MS Identification HPLC->LCMS Separated Products NMR NMR Structure Elucidation LCMS->NMR Identified Products Sofosbuvir Sofosbuvir Drug Substance Sofosbuvir->Acid Stress Conditions Sofosbuvir->Base Stress Conditions Sofosbuvir->Oxidation Stress Conditions Sofosbuvir->Photo Stress Conditions Sofosbuvir->Thermal Stress Conditions

Caption: Workflow for forced degradation and analysis of Sofosbuvir.

Logical Relationship for Toxicological Assessment

Toxicological_Assessment_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing Degradant Identified Degradation Product InSilico In Silico Toxicity Prediction (DEREK, TOPKAT) Degradant->InSilico Cytotoxicity Cytotoxicity Assays (MTT, LDH) InSilico->Cytotoxicity If potential toxicity is predicted Genotoxicity Genotoxicity Assays (Ames, Micronucleus) InSilico->Genotoxicity If mutagenic/carcinogenic alerts Risk Risk Assessment & Safety Qualification InSilico->Risk If no alerts or low risk Cytotoxicity->Risk Genotoxicity->Risk

Caption: Decision-making workflow for toxicological assessment.

Conclusion

The toxicological profile of Sofosbuvir degradation products is a critical aspect of ensuring the safety and quality of this vital antiviral medication. While several degradation products have been identified and characterized, the publicly available toxicological data is primarily based on in silico predictions. This guide highlights the importance of a multi-faceted approach, combining computational modeling with in vitro assays, to thoroughly evaluate the potential risks associated with these impurities. Further research, particularly the generation of quantitative in vitro toxicity data and investigation into the specific signaling pathways affected by these degradation products, will provide a more complete understanding of their toxicological profiles and further ensure patient safety.

References

Methodological & Application

Application Note: A Stability-Indicating UPLC Method for the Analysis of Sofosbuvir and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the determination of Sofosbuvir and its process-related and degradation impurities. The method is demonstrated to be simple, specific, precise, and accurate, making it suitable for routine quality control and stability studies of Sofosbuvir in bulk drug and pharmaceutical dosage forms. Forced degradation studies were conducted under various stress conditions as per International Council for Harmonisation (ICH) guidelines to demonstrate the method's stability-indicating capability.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. During synthesis and storage, impurities can arise, which may affect the efficacy and safety of the drug product. Therefore, a robust analytical method is crucial for the identification and quantification of these impurities. This application note provides a comprehensive protocol for a stability-indicating UPLC method developed and validated for the analysis of Sofosbuvir and its impurities.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A Waters UPLC system equipped with a quaternary gradient pump, autosampler, and a photodiode array (PDA) detector was used for this analysis.[1]

  • Column: Waters X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm)[1]

  • Mobile Phase A: 0.1% Formic acid in water[1][2]

  • Mobile Phase B: Acetonitrile[1][3]

  • Gradient Program: A gradient elution is typically employed to achieve optimal separation. A representative gradient program is outlined in Table 1.

  • Flow Rate: 1.0 mL/min[2][3]

  • Column Temperature: 35°C[3]

  • Detection Wavelength: 260 nm[4][5][6][7]

  • Injection Volume: 20 µL[2][5]

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is commonly used.[1][3]

Table 1: Representative Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.01955
10.0595
12.0595
12.1955
15.0955
Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).

  • Working Standard Solution: Further dilute the stock solution with the diluent to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Sofosbuvir (e.g., 100 mg) and transfer it to a volumetric flask.

    • Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8] Stress testing exposes the drug substance to conditions more severe than accelerated stability testing.[9]

  • Acid Degradation: Reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.[2] Neutralize the solution before analysis.

  • Base Degradation: Reflux a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours.[2] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of Sofosbuvir with 3% hydrogen peroxide at room temperature for 7 days.[2]

  • Thermal Degradation: Expose the solid drug substance to a temperature of 50°C for 21 days.[2]

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.[1]

Data Presentation

The developed UPLC method effectively separates Sofosbuvir from its degradation products. The results of the forced degradation studies are summarized in Table 2.

Table 2: Summary of Forced Degradation Studies of Sofosbuvir

Stress ConditionReagent/ConditionDurationDegradation (%)Degradation Products Observed
Acid Hydrolysis0.1 N HCl6 hours at 70°C23%[2]DP I (m/z 488), DP II (m/z 393.3)[2][10]
Base Hydrolysis0.1 N NaOH10 hours at 70°C50%[2]DP II (m/z 488)[2][10]
Oxidation3% H₂O₂7 days at RTSignificantDP III (m/z 393)[2][10]
Thermal50°C21 daysNo degradation[2]-
PhotolyticUV light (254 nm)24 hoursNo degradation[1][2]-

Method Validation

The analytical method was validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Specificity: The method demonstrated good resolution between Sofosbuvir and its degradation products, indicating its stability-indicating nature.

  • Linearity: The method was found to be linear over a concentration range of 40-240 µg/mL with a correlation coefficient (r²) > 0.999.[7]

  • Accuracy: The accuracy of the method was confirmed by recovery studies, with recovery values typically between 98% and 102%.

  • Precision: The relative standard deviation (RSD) for replicate injections was less than 2%, demonstrating good precision.

  • LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) for Sofosbuvir were determined to be 0.02 µg/mL and 0.06 µg/mL, respectively.[7]

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_stress Forced Degradation cluster_analysis UPLC Analysis cluster_data Data Processing Sofosbuvir_Standard Sofosbuvir Reference Standard Standard_Prep Prepare Standard Solution Sofosbuvir_Standard->Standard_Prep Sofosbuvir_Sample Sofosbuvir Drug Product (Tablets) Sample_Prep Prepare Sample Solution Sofosbuvir_Sample->Sample_Prep Acid Acid Hydrolysis Sofosbuvir_Sample->Acid Base Base Hydrolysis Sofosbuvir_Sample->Base Oxidation Oxidative Degradation Sofosbuvir_Sample->Oxidation Thermal Thermal Degradation Sofosbuvir_Sample->Thermal Photo Photolytic Degradation Sofosbuvir_Sample->Photo UPLC_System UPLC System Standard_Prep->UPLC_System Sample_Prep->UPLC_System Acid->UPLC_System Base->UPLC_System Oxidation->UPLC_System Thermal->UPLC_System Photo->UPLC_System Chromatography Chromatographic Separation UPLC_System->Chromatography Detection PDA Detection at 260 nm Chromatography->Detection Integration Peak Integration and Quantification Detection->Integration Validation Method Validation (ICH Guidelines) Integration->Validation Reporting Generate Report Validation->Reporting

Caption: Experimental workflow for the analytical method development and validation for Sofosbuvir impurities.

Degradation_Pathway cluster_degradation Degradation Pathways Sofosbuvir Sofosbuvir Acid_Base Acid/Base Hydrolysis Sofosbuvir->Acid_Base HCl or NaOH Oxidation Oxidation Sofosbuvir->Oxidation H₂O₂ DP1 Degradation Product I (m/z 488) Acid_Base->DP1 DP2 Degradation Product II (m/z 393.3) Acid_Base->DP2 DP3 Degradation Product III (m/z 393) Oxidation->DP3

Caption: Logical relationship of Sofosbuvir degradation under different stress conditions.

Conclusion

The described UPLC method is rapid, sensitive, and robust for the quantitative analysis of Sofosbuvir and its impurities in bulk drug and pharmaceutical formulations. The forced degradation studies confirm the stability-indicating nature of the method, making it a valuable tool for quality control and regulatory submissions. This application note provides a detailed protocol that can be readily implemented in a laboratory setting.

References

Application Note and Protocol: RP-HPLC Method for the Estimation of Sofosbuvir and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used as a cornerstone in the treatment of chronic Hepatitis C infection.[1][2] As with any active pharmaceutical ingredient (API), the purity of Sofosbuvir is critical to its safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities in drug substances.[3][4][5] Organic impurities can arise during synthesis, purification, and storage and may include starting materials, by-products, intermediates, and degradation products.[6][7] This document provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative estimation of Sofosbuvir and its related impurities, ensuring the quality and consistency of the drug substance. The method is designed to be simple, specific, precise, and accurate, making it suitable for routine quality control analysis.

Principle

This method utilizes RP-HPLC with UV detection to separate Sofosbuvir from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent. The principle of separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The concentration of each analyte is determined by comparing its peak area to that of a reference standard.

Materials and Reagents

  • Sofosbuvir Reference Standard (RS)

  • Sofosbuvir Impurity Reference Standards (e.g., Phosphoryl impurity, Methyl Ester impurity, Ethyl Ester impurity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA) (HPLC Grade) or Potassium Dihydrogen Phosphate (KH2PO4) (AR Grade) and Orthophosphoric Acid (AR Grade)

  • Methanol (HPLC Grade)

  • 0.45 µm Nylon or PVDF syringe filters

Instrumentation and Chromatographic Conditions

  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm or equivalent.[8]

  • Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid in water and Acetonitrile in a 50:50 v/v ratio.[8][9] (Alternative: 0.03M KH2PO4 in water, pH adjusted to 2.5 with orthophosphoric acid, and Acetonitrile).[10]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Detection Wavelength: 260 nm.[8][9][10]

  • Column Temperature: Ambient (e.g., 25°C).

  • Injection Volume: 10 µL.

  • Run Time: Sufficient to elute all impurities and the main analyte (e.g., 10 minutes).

Experimental Protocols

Preparation of Solutions

5.1.1. Diluent Preparation: Prepare a mixture of water and acetonitrile in a 50:50 v/v ratio.

5.1.2. Standard Stock Solution of Sofosbuvir: Accurately weigh and transfer about 40 mg of Sofosbuvir Reference Standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to the mark with the diluent to obtain a solution having a concentration of 400 µg/mL.

5.1.3. Standard Stock Solution of Impurities: Accurately weigh and transfer about 2.5 mg of each impurity Reference Standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to the mark with the diluent to obtain a solution having a concentration of 25 µg/mL for each impurity.

5.1.4. Standard Solution for Analysis: Pipette 5 mL of the Standard Stock Solution of Sofosbuvir and 5 mL of the Standard Stock Solution of Impurities into a 50 mL volumetric flask and dilute to the mark with the diluent.[9] This solution contains approximately 40 µg/mL of Sofosbuvir and 2.5 µg/mL of each impurity.

5.1.5. Sample Solution Preparation (from Bulk Drug): Accurately weigh and transfer about 40 mg of the Sofosbuvir sample into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to the mark with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of approximately 40 µg/mL.

5.1.6. Sample Solution Preparation (from Tablet Dosage Form): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it into a 200 mL volumetric flask. Add about 150 mL of diluent and sonicate for 30 minutes with intermittent shaking. Dilute to the mark with diluent and mix well. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Pipette an appropriate volume of the filtered solution into a volumetric flask and dilute with the diluent to obtain a final concentration of approximately 15 µg/mL.[11]

Chromatographic Procedure
  • Equilibrate the HPLC system and the column with the mobile phase for at least 30 minutes at the specified flow rate.

  • Inject 10 µL of the blank (diluent) to ensure there are no interfering peaks.

  • Inject 10 µL of the Standard Solution for Analysis and record the chromatogram.

  • Inject 10 µL of the Sample Solution and record the chromatogram.

  • The retention times for Sofosbuvir and its impurities should be similar to those presented in the data table.

  • Identify the impurities in the sample chromatogram by comparing their retention times with those of the impurity standards.

  • Calculate the amount of each impurity in the sample using the external standard method.

Data Presentation

The following table summarizes the quantitative data for the RP-HPLC method for the estimation of Sofosbuvir and its impurities.

ParameterSofosbuvirPhosphoryl ImpurityMethyl Ester ImpurityEthyl Ester Impurity
Retention Time (min) ~3.674[8][9]~5.704[8][9]~36.31[12]~43.77[12]
Linearity Range (µg/mL) 160 - 480[8][9]10 - 30[8][9]0.5 - 7.5[12]0.5 - 7.5[12]
Correlation Coefficient (r²) >0.999>0.999>0.999[12]>0.999[12]
LOD (µg/mL) 0.04 (0.01%)[8][9]0.12 (0.03%)[8][9]0.1[12]0.1[12]
LOQ (µg/mL) 0.125 (0.50%)[8][9]0.375 (1.50%)[8][9]0.5[12]0.5[12]

Note: Retention times can vary depending on the specific column, system, and exact mobile phase composition. The data for Methyl and Ethyl Ester impurities are from a different method and are provided for informational purposes.

Method Validation

This RP-HPLC method should be validated according to ICH Q2(R1) guidelines. Validation parameters include:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate specificity.[13][14][15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualization

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solutions (Sofosbuvir & Impurities) hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution (Bulk or Tablet) prep_sample->hplc_system inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample record_chrom Record Chromatograms inject_sample->record_chrom identify_peaks Identify & Integrate Peaks record_chrom->identify_peaks calculate Calculate Impurity Content identify_peaks->calculate report Generate Report calculate->report

Caption: Experimental workflow for the RP-HPLC analysis of Sofosbuvir and its impurities.

Logical Relationship of Sofosbuvir and Its Impurities

G cluster_main Sofosbuvir & Related Substances cluster_impurities Potential Impurities sofosbuvir Sofosbuvir (Active Pharmaceutical Ingredient) process_impurities Process-Related Impurities (e.g., Starting Materials, Intermediates) sofosbuvir->process_impurities Synthesis degradation_impurities Degradation Products (e.g., Hydrolysis, Oxidation) sofosbuvir->degradation_impurities Storage/Stress phosphoryl_impurity Phosphoryl Impurity process_impurities->phosphoryl_impurity ester_impurities Ester Impurities (Methyl, Ethyl) process_impurities->ester_impurities

Caption: Relationship between Sofosbuvir and its potential process-related and degradation impurities.

References

Application Notes & Protocols: Purity Determination of Sofosbuvir using 1H and 31P Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing one-dimensional proton (¹H) and phosphorus-31 (³¹P) Nuclear Magnetic Resonance (NMR) spectroscopy for the accurate quantitative analysis and purity determination of the antiviral drug Sofosbuvir.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. Ensuring the purity of active pharmaceutical ingredients (APIs) like Sofosbuvir is critical for its safety and efficacy. Quantitative NMR (qNMR) has emerged as a powerful analytical technique for purity assessment due to its high precision, accuracy, and non-destructive nature. Both ¹H and ³¹P NMR offer unique advantages for the analysis of organophosphorus compounds like Sofosbuvir. While ¹H qNMR is a well-established method, the simplicity of the ³¹P NMR spectrum, with its characteristic single signal for Sofosbuvir, can offer a more straightforward and less ambiguous quantification, free from the complex signal overlaps often encountered in ¹H spectra.

Principle of Quantitative NMR (qNMR)

Quantitative NMR relies on the principle that the integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Experimental Protocols

  • Sofosbuvir sample

  • Deuterated solvents: Dimethyl sulfoxide-d₆ (DMSO-d₆) and Methanol-d₄ (CD₃OD)

  • Internal Standards:

    • For ¹H-qNMR: 1,4-Bis(trimethylsilyl)benzene-d₄ (1,4-BTMSB-d₄) or Sodium 4,4-dimethyl-4-silapentanesulfonate-d₆ (DSS-d₆)

    • For ³¹P-qNMR: Phosphonoacetic acid (PAA)

  • High-precision analytical balance

  • NMR tubes and spectrometer

  • Accurately weigh approximately 10 mg of the Sofosbuvir sample and 10 mg of the appropriate internal standard into a clean, dry vial.

  • Dissolve the mixture in 1 mL of the chosen deuterated solvent (DMSO-d₆ is recommended for ³¹P-qNMR to avoid deuterium exchange issues with the internal standard).[1][2][3][4]

  • Vortex the vial until the sample and standard are completely dissolved.

  • Transfer an appropriate volume of the solution into a clean NMR tube.

The following are general parameters. Instrument-specific optimization may be required.

¹H-qNMR Parameters:

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Program: Standard 90° pulse

  • Acquisition Time (at): ≥ 3 seconds

  • Relaxation Delay (d1): ≥ 5 x T₁ (T₁ of the least rapidly relaxing proton, typically 30-60 seconds for quantitative accuracy)

  • Number of Scans (ns): 8 or more for good signal-to-noise ratio

  • Spectral Width (sw): Appropriate for the chemical shift range of protons in the sample and standard.

³¹P-qNMR Parameters:

  • Spectrometer Frequency: 162 MHz (for a 400 MHz ¹H instrument) or higher

  • Pulse Program: Standard 90° pulse with proton decoupling

  • Acquisition Time (at): ≥ 1.5 seconds

  • Relaxation Delay (d1): ≥ 5 x T₁ (typically longer for ³¹P nuclei, e.g., 60-120 seconds)

  • Number of Scans (ns): 16 or more

  • Spectral Width (sw): Sufficient to cover the chemical shifts of Sofosbuvir and the internal standard.

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction on the resulting spectrum.

  • Integrate the characteristic, well-resolved signals of both Sofosbuvir and the internal standard.

    • For ¹H-qNMR of Sofosbuvir, various proton signals can be used, but care must be taken to select signals free from overlap with impurities or the solvent.

    • For ³¹P-qNMR, the single phosphorus signal of Sofosbuvir provides a clear target for integration.

  • Calculate the purity of Sofosbuvir using the following equation:

    Purity (%) = (Isample / Istd) x (Nstd / Nsample) x (Msample / Mstd) x (Wstd / Wsample) x Pstd

    Where:

    • I = Integral value

    • N = Number of nuclei giving rise to the signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the standard

Data Presentation

The following tables summarize the quantitative results from a comparative study of ¹H and ³¹P-qNMR for Sofosbuvir purity determination in different solvents.[1][2][5]

Table 1: Purity of Sofosbuvir Determined by ¹H and ³¹P-qNMR in Methanol-d₄

NMR MethodInternal StandardPurity (%) ± SD
¹H-qNMR1,4-BTMSB-d₄99.07 ± 0.50
³¹P-qNMRPhosphonoacetic acid100.63 ± 0.95

Table 2: Purity of Sofosbuvir Determined by ¹H and ³¹P-qNMR in DMSO-d₆

NMR MethodInternal StandardPurity (%) ± SD
¹H-qNMRDSS-d₆99.44 ± 0.29
³¹P-qNMRPhosphonoacetic acid99.10 ± 0.30

The results indicate that in the aprotic solvent DMSO-d₆, the purity values obtained by both ¹H and ³¹P-qNMR are in good agreement.[1][2][4] The discrepancy observed in methanol-d₄ is likely due to the deuterium exchange of the acidic protons of the phosphonoacetic acid internal standard, which can affect the accuracy of the integration.[1][2][5] Therefore, for ³¹P-qNMR of Sofosbuvir, DMSO-d₆ is the preferred solvent.[1][3][4]

Visualization of Experimental Workflows

G ¹H-qNMR Workflow for Sofosbuvir Purity cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Sofosbuvir weigh_std Weigh 1,4-BTMSB-d₄ or DSS-d₆ weigh_sample->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set ¹H-qNMR Parameters transfer->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Sofosbuvir & Standard Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: ¹H-qNMR workflow for Sofosbuvir purity determination.

G ³¹P-qNMR Workflow for Sofosbuvir Purity cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Sofosbuvir weigh_std Weigh Phosphonoacetic Acid weigh_sample->weigh_std dissolve Dissolve in DMSO-d₆ weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set ³¹P-qNMR Parameters transfer->setup acquire Acquire FID with Proton Decoupling setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Sofosbuvir & Standard Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: ³¹P-qNMR workflow for Sofosbuvir purity determination.

Identification of Impurities

NMR is also a powerful tool for the identification and structural elucidation of impurities. In forced degradation studies of Sofosbuvir, various degradation products have been identified under acidic, basic, and oxidative conditions.[6] The characterization of these impurities was achieved using a combination of NMR techniques (¹H, ¹³C, ³¹P, ¹⁹F) and high-resolution mass spectrometry (HRMS).[6] The ability to detect and characterize these potential impurities is crucial for ensuring the quality and stability of the drug product.

Conclusion

Both ¹H and ³¹P-qNMR are robust and reliable methods for determining the purity of Sofosbuvir. ³¹P-qNMR, in particular, offers a simplified approach due to the less complex spectrum, which can lead to more straightforward and rapid analysis. The choice of an aprotic solvent like DMSO-d₆ is critical for accurate quantification using ³¹P-qNMR when employing an internal standard with exchangeable protons. These NMR-based methods provide a valuable alternative to chromatographic techniques for the quality control of Sofosbuvir.

References

Application Note: Characterization of Sofosbuvir Impurities Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2][3] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note provides a detailed protocol for the identification and characterization of potential impurities and degradation products of Sofosbuvir using liquid chromatography coupled with mass spectrometry (LC-MS). The methodologies described are based on forced degradation studies, which are essential for identifying potential degradation pathways and developing stability-indicating analytical methods as per the International Council for Harmonisation (ICH) guidelines.[1][2][4][5]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the Sofosbuvir sample under various stress conditions to generate potential impurities and degradation products.

1.1. Preparation of Sofosbuvir Stock Solution:

  • Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.[4]

  • Add 50 mL of methanol and sonicate for 20 minutes to dissolve the sample completely.[4]

  • Dilute the solution to the mark with methanol to obtain a stock solution of 1000 µg/mL.[4]

  • For analysis, further dilute an aliquot of the stock solution with the mobile phase to a final concentration of 50 µg/mL.[4]

1.2. Stress Conditions:

  • Acid Hydrolysis: Reflux the Sofosbuvir solution in 0.1 N HCl at 70°C for 6 hours.[4] Alternatively, a study used 1 N HCl at 80°C for 10 hours.[5]

  • Alkaline Hydrolysis: Reflux the Sofosbuvir solution in 0.1 N NaOH at 70°C for 10 hours.[4] Another protocol suggests 0.5 N NaOH at 60°C for 24 hours.[5]

  • Oxidative Degradation: Expose the Sofosbuvir solution to 3% hydrogen peroxide (H₂O₂) at room temperature for 7 days.[4] Another study utilized 30% H₂O₂ at 80°C for two days.[5]

  • Thermal Degradation: Expose the solid drug or a solution of the drug to a temperature of 50°C for 21 days.[4]

  • Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours or for a period of 21 days.[4][5]

1.3. Sample Preparation after Degradation:

  • After the specified stress period, cool the solutions to room temperature.

  • Neutralize the acidic and alkaline solutions with an appropriate base (e.g., NaOH) or acid (e.g., HCl), respectively.[5]

  • Dilute the neutralized and other stressed samples with the mobile phase to a final concentration of approximately 50 µg/mL before injection into the LC-MS system.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

2.1. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer.

  • Column: A reversed-phase C18 column is commonly used. Examples include Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1][2][3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water with 0.1% formic acid is often employed. A common mobile phase composition is Methanol:Water (70:30, v/v).[1][2][3][4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Injection Volume: 10-20 µL.[4][6]

  • Detection Wavelength: The UV detector is typically set at 261 nm for Sofosbuvir.[4]

2.2. Mass Spectrometry Conditions:

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) such as a triple quadrupole or a high-resolution mass spectrometer (HRMS) like an Orbitrap is used for accurate mass measurements.[5][7]

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used.[4][6]

  • Scan Mode: The analysis is performed in full scan mode to detect all possible ions. Product ion scans (tandem MS) are then performed on the detected impurity peaks to obtain fragmentation patterns for structural elucidation.

  • MRM Mode: For quantitative analysis of known impurities, multiple reaction monitoring (MRM) mode can be used for its high sensitivity and selectivity.[8]

Data Presentation

The following tables summarize the quantitative data for Sofosbuvir and its known degradation products observed under different stress conditions.

Table 1: Mass Spectrometric Data of Sofosbuvir and its Degradation Products

CompoundStress Condition(s)Retention Time (Rt) (min)[M+H]⁺ (m/z)Proposed Molecular Formula
Sofosbuvir--530.1C₂₂H₂₉FN₃O₉P
DP I (Acid Hydrolysis)Acidic4.2488Not Specified
DP II (Alkaline Hydrolysis)Alkaline3.6393.3Not Specified
DP III (Oxidative Degradation)Oxidative3.2393Not Specified
Acid Degradation ProductAcidic-417.0843C₁₆H₁₉FN₂O₈P
Base Degradation Product ABasic-453.13C₁₆H₂₅FN₃O₉P
Base Degradation Product BBasic-412.0900C₁₃H₁₉FN₃O₉P
Oxidative Degradation ProductOxidative-528.1525C₂₂H₂₈FN₃O₉P

DP: Degradation Product. Data compiled from multiple sources.[4][5]

Table 2: Summary of Forced Degradation Results for Sofosbuvir

Stress ConditionReagents and ConditionsDegradation Observed
Acid Hydrolysis0.1N HCl, 70°C, 6 hrs~23% degradation.[4]
Alkaline Hydrolysis0.1N NaOH, 70°C, 10 hrs~50% degradation.[4]
Oxidative Degradation3% H₂O₂, RT, 7 days~19% degradation.[4]
Thermal Degradation50°C, 21 daysNo significant degradation.[4]
Photolytic DegradationUV light, 21 daysNo significant degradation.[4]
Neutral Hydrolysis-Stable.[1][2][3]

Visualizations

The following diagrams illustrate the experimental workflow for the characterization of Sofosbuvir impurities and a simplified representation of the degradation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_forced_degradation Forced Degradation cluster_analysis Analysis cluster_output Output sofosbuvir Sofosbuvir API stock_solution Stock Solution (1000 µg/mL in Methanol) sofosbuvir->stock_solution working_solution Working Solution (50 µg/mL) stock_solution->working_solution stress_conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) working_solution->stress_conditions degraded_samples Degraded Samples stress_conditions->degraded_samples lc_ms LC-MS/MS Analysis degraded_samples->lc_ms data_analysis Data Analysis and Characterization lc_ms->data_analysis impurity_profile Impurity Profile data_analysis->impurity_profile

Caption: Experimental workflow for Sofosbuvir impurity profiling.

degradation_pathway cluster_stress Stress Conditions cluster_impurities Degradation Products sofosbuvir Sofosbuvir acid Acidic sofosbuvir->acid Hydrolysis base Alkaline sofosbuvir->base Hydrolysis oxidative Oxidative sofosbuvir->oxidative Oxidation imp_acid Acid Degradation Products (e.g., m/z 488, 417) acid->imp_acid imp_base Base Degradation Products (e.g., m/z 393, 453, 412) base->imp_base imp_ox Oxidative Degradation Products (e.g., m/z 393, 528) oxidative->imp_ox

Caption: Simplified Sofosbuvir degradation pathways.

Conclusion

The described methodologies provide a robust framework for the identification and characterization of Sofosbuvir impurities using LC-MS. Forced degradation studies are crucial for understanding the stability of the drug substance and for the development of validated, stability-indicating analytical methods. The use of high-resolution mass spectrometry further aids in the accurate identification and structural elucidation of unknown impurities, ensuring the quality and safety of the final pharmaceutical product.

References

Application Notes and Protocols for the Use of Sofosbuvir Impurity N as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any pharmaceutical active ingredient, the purity of Sofosbuvir is critical to its safety and efficacy. During the synthesis of Sofosbuvir, various impurities can be formed, including diastereomers. Sofosbuvir Impurity N is a known diastereoisomer of Sofosbuvir.[][2][3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Sofosbuvir drug substance and drug product.

Reference standards are essential for the accurate identification, quantification, and control of impurities in pharmaceuticals.[4] The use of a well-characterized reference standard for this compound allows for the validation of analytical methods and ensures that the levels of this impurity in the final product are within acceptable limits.

Chemical and Physical Properties of Sofosbuvir and this compound

PropertySofosbuvirThis compound
Chemical Name N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-uridylyl]- L-Alanine 1-methylethyl ester[4]Diastereoisomer of Sofosbuvir[][2]
CAS Number 1190307-88-0[5]1394157-34-6[]
Molecular Formula C22H29FN3O9P[4][5]C20H25FN3O9P[][3]
Molecular Weight ~529.5 g/mol [4][5]501.40 g/mol [][3]

Experimental Protocols

The following protocols describe the use of this compound as a reference standard for the analysis of Sofosbuvir by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Identification and Quantification of this compound by RP-HPLC

This protocol outlines a reverse-phase HPLC method for the separation and quantification of Sofosbuvir and its impurities, including Impurity N.

1. Materials and Reagents:

  • Sofosbuvir Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)

  • Methanol (for sample preparation)

2. Chromatographic Conditions:

ParameterCondition
Column Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm or equivalent[6]
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileGradient elution may be required for optimal separation. A common starting point is a 50:50 mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[6]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 260 nm[6]
Injection Volume 10 µL

3. Standard Solution Preparation:

  • Sofosbuvir Standard Stock Solution (400 µg/mL): Accurately weigh and dissolve 40 mg of Sofosbuvir Reference Standard in 100 mL of diluent (e.g., water:acetonitrile 50:50).[6]

  • This compound Standard Stock Solution (25 µg/mL): Accurately weigh and dissolve 2.5 mg of this compound Reference Standard in 100 mL of diluent.

  • Working Standard Solution: Prepare appropriate dilutions of the stock solutions to construct a calibration curve. For routine analysis, a single-point standard at the specification limit of the impurity can be used.

4. Sample Preparation:

  • Accurately weigh and dissolve the Sofosbuvir drug substance or a powdered tablet equivalent in the diluent to obtain a final concentration of approximately 400 µg/mL of Sofosbuvir.

5. System Suitability:

  • Inject the Sofosbuvir and this compound standard solution. The resolution between the Sofosbuvir peak and the Impurity N peak should be greater than 1.5. The tailing factor for the Sofosbuvir peak should be less than 2.0.

6. Analysis and Calculation:

  • Inject the standard and sample solutions into the chromatograph.

  • Identify the peaks of Sofosbuvir and Impurity N in the sample chromatogram by comparing the retention times with those of the standards.

  • The amount of Impurity N in the sample can be calculated using the following formula, assuming the response factor is 1.0 unless otherwise determined:

    % Impurity N = (Area_Impurity_N / Area_Sofosbuvir_Standard) * (Conc_Sofosbuvir_Standard / Conc_Sample) * 100

    For more accurate quantification, a Relative Response Factor (RRF) should be determined.[7]

Workflow for RP-HPLC Analysis:

prep Sample & Standard Preparation hplc RP-HPLC Analysis prep->hplc Injection data Data Acquisition hplc->data Detection calc Calculation of Impurity Level data->calc Integration report Reporting calc->report Results

Caption: Workflow for the analysis of this compound by RP-HPLC.

Protocol 2: Characterization of this compound by LC-MS

This protocol is for the identification and structural confirmation of this compound using Liquid Chromatography-Mass Spectrometry.

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of formic acid (LC-MS grade) for mobile phase preparation.

2. LC-MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 column suitable for LC-MS analysis
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA gradient elution is typically used.
Flow Rate 0.2 - 0.5 mL/min
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Mode Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification

3. Sample Preparation:

  • Prepare dilute solutions of the Sofosbuvir drug substance and the this compound reference standard in the mobile phase.

4. Analysis:

  • Inject the samples into the LC-MS system.

  • Acquire full scan mass spectra to determine the molecular weight of the impurity.

  • Perform fragmentation (MS/MS) analysis to confirm the structure of the impurity by comparing its fragmentation pattern to that of the Sofosbuvir reference standard. As a diastereomer, Impurity N is expected to have the same mass-to-charge ratio as Sofosbuvir but a different retention time.

Logical Workflow for Impurity Identification:

start Unknown Peak in Sofosbuvir Chromatogram lcms LC-MS Analysis start->lcms ms Determine Molecular Weight (m/z) lcms->ms msms Perform MS/MS Fragmentation ms->msms compare Compare Fragmentation with Sofosbuvir Standard msms->compare identify Identify as Diastereomeric Impurity (Impurity N) compare->identify

Caption: Logical workflow for the identification of a diastereomeric impurity like this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of Sofosbuvir and its impurities.

Table 1: Typical HPLC Method Validation Parameters

ParameterSofosbuvirProcess-Related Impurity*
Retention Time (min) 3.674[6]5.704[6]
Linearity Range (µg/mL) 160 - 480[6]10 - 30[6]
LOD (%) 0.01[6]0.03[6]
LOQ (%) 0.50[6]1.50[6]

*Note: Data for a general "process-related impurity" is provided as specific data for Impurity N was not available in the searched literature. The validation parameters for Impurity N would need to be determined experimentally.

Table 2: LC-MS/MS Parameters for Sofosbuvir

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sofosbuvir530.098243.02

*Note: As a diastereomer, this compound would be expected to have the same precursor and product ions as Sofosbuvir, but would be separated by its retention time.

Conclusion

The use of this compound as a reference standard is crucial for the accurate assessment of the purity of Sofosbuvir. The protocols provided herein offer a framework for the identification and quantification of this impurity using standard analytical techniques. It is essential for each laboratory to validate these methods for their specific instrumentation and intended use to ensure compliance with regulatory requirements. Further characterization, including the determination of the Relative Response Factor for this compound, is recommended for the most accurate quantification.

References

Application Notes and Protocols for Forced Degradation Studies of Sofosbuvir in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical protocols for conducting forced degradation studies of Sofosbuvir, a direct-acting antiviral agent, as stipulated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines. These studies are crucial for identifying potential degradation products, understanding the drug's intrinsic stability, and developing stability-indicating analytical methods.[1][2][3]

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation.[3] The primary objectives of these studies are:

  • To elucidate the degradation pathways of the drug substance.[3]

  • To identify the likely degradation products.[3]

  • To establish the intrinsic stability of the molecule.[3]

  • To develop and validate a stability-indicating analytical method that can separate the drug from its degradation products.[1][2]

According to ICH Q1A(R2) guidelines, forced degradation studies should typically evaluate the effects of hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[2] A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are readily detectable without being overly complex.[2][4]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of Sofosbuvir.

Forced_Degradation_Workflow cluster_setup 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation Drug Sofosbuvir Drug Substance Prepare_Solutions Prepare Stock and Working Solutions Drug->Prepare_Solutions Acid Acid Hydrolysis (e.g., 0.1N HCl, 70-80°C) Prepare_Solutions->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60-70°C) Prepare_Solutions->Base Oxidation Oxidation (e.g., 3-30% H2O2, RT-80°C) Prepare_Solutions->Oxidation Thermal Thermal Degradation (e.g., 50-80°C) Prepare_Solutions->Thermal Photolytic Photolytic Degradation (e.g., UV/Vis light) Prepare_Solutions->Photolytic Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute HPLC_UPLC HPLC/UPLC Analysis Dilute->HPLC_UPLC LC_MS LC-MS/MS Analysis HPLC_UPLC->LC_MS Quantify_Deg Quantify Degradation HPLC_UPLC->Quantify_Deg Identify_DPs Identify Degradation Products (DPs) LC_MS->Identify_DPs Pathway Elucidate Degradation Pathways Identify_DPs->Pathway Method_Validation Validate Stability-Indicating Method Quantify_Deg->Method_Validation Pathway->Method_Validation

Caption: Workflow for Sofosbuvir Forced Degradation Studies.

Summary of Forced Degradation Conditions and Results for Sofosbuvir

The following table summarizes the typical stress conditions applied to Sofosbuvir and the observed degradation.

Stress ConditionReagent/ConditionTemperatureDuration% DegradationDegradation Products (DPs) Identified (m/z)
Acid Hydrolysis 0.1N HCl70°C6 hours~23%DP I (m/z 488)
1N HCl80°C10 hours~8.66%m/z 416.08
Base Hydrolysis 0.1N NaOH70°C10 hours~50%DP II (m/z 393.3)
0.5N NaOH60°C24 hours~45.97%m/z 453.13, m/z 411.08
Oxidative 3% H₂O₂Room Temp7 days~19.02%DP III (m/z 393)
30% H₂O₂80°C2 days~0.79%m/z 527.15
Thermal Heat50°C21 daysNo degradation-
Photolytic UV/SunlightRoom Temp21 daysNo degradation-

Note: The percentage of degradation and the identified degradation products may vary depending on the specific experimental conditions and analytical methods used.[5][6]

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent, such as methanol.[5]

  • Working Solution (50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the same solvent.[5]

Forced Degradation Procedures
  • Transfer a known amount of Sofosbuvir stock solution into a suitable flask.

  • Add an equal volume of 0.1N HCl.[5]

  • Reflux the solution at 70°C for 6 hours.[5]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1N NaOH.

  • Dilute the neutralized solution with the mobile phase to obtain a final concentration of approximately 50 µg/mL before analysis.[5]

  • Transfer a known amount of Sofosbuvir stock solution into a suitable flask.

  • Add an equal volume of 0.1N NaOH.[5]

  • Reflux the solution at 70°C for 10 hours.[5]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1N HCl.

  • Dilute the neutralized solution with the mobile phase to obtain a final concentration of approximately 50 µg/mL before analysis.[5]

  • Transfer a known amount of Sofosbuvir stock solution into a suitable flask.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).[5]

  • Keep the solution at room temperature for 7 days.[5]

  • Dilute the solution with the mobile phase to obtain a final concentration of approximately 50 µg/mL before analysis.

  • Place the solid Sofosbuvir drug substance in a thermostatically controlled oven at 50°C for 21 days.[5]

  • After the exposure period, prepare a solution of the stressed sample in the mobile phase at a concentration of 50 µg/mL for analysis.

  • Expose the solid Sofosbuvir drug substance to sunlight or a UV lamp for 21 days.[5]

  • After the exposure period, prepare a solution of the stressed sample in the mobile phase at a concentration of 50 µg/mL for analysis.

Analytical Methodology

A stability-indicating HPLC method is essential for separating Sofosbuvir from its degradation products.

Suggested HPLC Method
  • Column: Sunfire™ C18 (150mm × 4.6mm, 5µm) or equivalent.[1]

  • Mobile Phase: A gradient elution using a mixture of 10mM ammonium acetate (pH 5.0) buffer and acetonitrile is often effective.[1] An isocratic system with Methanol: Water containing 0.1% formic acid (50:50 v/v) has also been used.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.[5]

LC-MS/MS for Degradation Product Identification

To identify and characterize the degradation products, a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system is employed. A Quadrupole-Time of Flight (QTOF) mass analyzer equipped with an electrospray ionization (ESI) source is commonly used for accurate mass measurements and fragmentation analysis.[1]

Sofosbuvir Degradation Pathways

The following diagram illustrates the known degradation pathways of Sofosbuvir under various stress conditions.

Degradation_Pathways cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidative Oxidative Degradation cluster_stable Stable Conditions Sofosbuvir Sofosbuvir (C22H29FN3O9P) DP_Acid1 Degradation Product I (m/z 488) Sofosbuvir->DP_Acid1 0.1N HCl, 70°C DP_Acid2 Degradation Product (m/z 416.08) Sofosbuvir->DP_Acid2 1N HCl, 80°C DP_Base1 Degradation Product II (m/z 393.3) Sofosbuvir->DP_Base1 0.1N NaOH, 70°C DP_Base2 Degradation Products (m/z 453.13, 411.08) Sofosbuvir->DP_Base2 0.5N NaOH, 60°C DP_Oxidative1 Degradation Product III (m/z 393) Sofosbuvir->DP_Oxidative1 3% H2O2, RT DP_Oxidative2 Degradation Product (m/z 527.15) Sofosbuvir->DP_Oxidative2 30% H2O2, 80°C Stable No Degradation Sofosbuvir->Stable Thermal (50°C) Photolytic

Caption: Degradation Pathways of Sofosbuvir.

Conclusion

The forced degradation studies outlined in this document provide a comprehensive framework for assessing the stability of Sofosbuvir as per ICH guidelines. By systematically applying various stress conditions and utilizing appropriate analytical techniques, researchers can gain valuable insights into the degradation profile of the drug. This information is instrumental in the development of robust formulations and the establishment of reliable, stability-indicating analytical methods, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

Stability-Indicating HPLC Method for the Analysis of Sofosbuvir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used as a cornerstone in the treatment of chronic Hepatitis C infection.[1] Ensuring the stability of Sofosbuvir in pharmaceutical formulations is critical for its safety and efficacy. A stability-indicating analytical method is essential to separate the intact drug from its potential degradation products, which may form during manufacturing, storage, or administration. This document provides detailed application notes and protocols for a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Sofosbuvir.

Principle

The described RP-HPLC method separates Sofosbuvir from its degradation products based on their differential partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase. The separation is achieved by optimizing the mobile phase composition, flow rate, and other chromatographic parameters. Detection is typically performed using a UV detector at a wavelength where Sofosbuvir exhibits maximum absorbance, ensuring high sensitivity. The method's stability-indicating nature is established through forced degradation studies, where the drug is subjected to various stress conditions to generate potential degradation products and demonstrate the method's ability to resolve them from the parent drug.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions, compiled from various validated methods.[2][3][4][5]

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent Eclipse® XDB-C18, 4.6 x 250 mm, 5 µm[2] or equivalent
Mobile Phase Acetonitrile and 0.1% Orthophosphoric Acid (OPA) in water (v/v)
Mobile Phase Ratio 30:70[5] to 66:34[3] (Isocratic elution)
Flow Rate 1.0 mL/minute[2]
Injection Volume 10 µL
Column Temperature Ambient or 30°C
Detection Wavelength 260 nm[2][6]
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (e.g., 30:70 Acetonitrile:0.1% OPA):

    • Prepare 0.1% OPA by adding 1 mL of orthophosphoric acid to 1000 mL of HPLC-grade water.

    • Mix 300 mL of HPLC-grade acetonitrile with 700 mL of 0.1% OPA.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution of Sofosbuvir (1000 µg/mL):

    • Accurately weigh 100 mg of Sofosbuvir reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linearity range (e.g., 40-240 µg/mL).[2]

  • Sample Preparation (from Tablet Formulation):

    • Weigh and finely powder a representative number of tablets.

    • Transfer a quantity of powder equivalent to a single dose of Sofosbuvir into a suitable volumetric flask.

    • Add a portion of the mobile phase and sonicate for 20 minutes to ensure complete dissolution.[7]

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterProtocolAcceptance Criteria
System Suitability Inject the standard solution five times.%RSD of peak area < 2.0; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity Inject blank, placebo, standard, and sample solutions.No interference from blank or placebo at the retention time of Sofosbuvir.
Linearity Analyze a series of at least five concentrations across the working range.Correlation coefficient (R²) ≥ 0.999.[3]
Accuracy (% Recovery) Perform recovery studies by spiking a known amount of Sofosbuvir standard into the placebo at three concentration levels (e.g., 50%, 100%, 150%).[3]Mean recovery should be within 98-102%.[8]
Precision (Repeatability & Intermediate Precision) Analyze six replicate samples of the same concentration on the same day (repeatability) and on different days by different analysts (intermediate precision).%RSD < 2.0.[3]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.The method should be sensitive enough for the intended purpose.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%).[4]System suitability parameters should remain within acceptable limits.
Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method.[9]

Stress ConditionProtocol
Acid Hydrolysis Reflux the drug solution in 0.1 N HCl at 70°C for 6 hours.[7] Neutralize the solution before injection.
Base Hydrolysis Reflux the drug solution in 0.1 N NaOH at 70°C for 10 hours.[7] Neutralize the solution before injection.
Oxidative Degradation Treat the drug solution with 3% H₂O₂ at room temperature for 7 days.[7]
Thermal Degradation Expose the solid drug to a temperature of 50°C for 21 days.[7]
Photolytic Degradation Expose the solid drug to sunlight for 21 days.[7]

Data Presentation

Summary of HPLC Method Validation Data
ParameterResult
Retention Time (min) ~2.37 - 3.67[5][10]
Linearity Range (µg/mL) 40 - 240[2]
Correlation Coefficient (R²) > 0.999[3]
Accuracy (% Recovery) 96.51 - 109.6[2]
Precision (%RSD) < 2.0[3]
LOD (µg/mL) 0.02[2]
LOQ (µg/mL) 0.06[2]
Summary of Forced Degradation Studies
Stress Condition% DegradationMajor Degradation Products (DPs) Identified
Acid Hydrolysis (0.1 N HCl) 23 - 26%[7][11]DP I (m/z 488)[7][12]
Base Hydrolysis (0.1 N NaOH) 45.97 - 50%[6][7]DP II (m/z 393.3)[7][12]
Oxidative (3% H₂O₂) 0.79 - 19.02%[6][7]DP III (m/z 393)[7][12]
Thermal Degradation No significant degradation observed[6][7]-
Photolytic Degradation No significant degradation observed[6][7]-

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase hplc_system HPLC System Setup prep_mobile->hplc_system prep_std Standard Solution injection Inject Samples prep_std->injection prep_sample Sample Solution prep_sample->injection hplc_system->injection chromatogram Generate Chromatogram injection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for HPLC analysis of Sofosbuvir.

forced_degradation cluster_stress Stress Conditions sofo_api Sofosbuvir API/Formulation acid Acid Hydrolysis sofo_api->acid base Base Hydrolysis sofo_api->base oxidative Oxidative sofo_api->oxidative thermal Thermal sofo_api->thermal photolytic Photolytic sofo_api->photolytic analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation

Caption: Workflow for forced degradation studies of Sofosbuvir.

Conclusion

The presented stability-indicating RP-HPLC method is simple, accurate, precise, and robust for the determination of Sofosbuvir in bulk and pharmaceutical dosage forms. The method effectively separates the parent drug from its degradation products formed under various stress conditions, confirming its stability-indicating nature. This protocol can be readily implemented in quality control laboratories for routine analysis and stability testing of Sofosbuvir.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Sofosbu-vir Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sofosbuvir impurity profiling. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies for the analytical challenges encountered during the impurity profiling of Sofosbuvir.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Sofosbuvir?

A1: Impurities in Sofosbuvir can be broadly categorized into two groups:

  • Process-Related Impurities: These impurities originate from the manufacturing process and may include residual solvents (e.g., methanol, ethanol, dichloromethane), unreacted starting materials, and residues of catalysts (e.g., palladium, platinum).[1]

  • Degradation Products: These arise from the degradation of the Sofosbuvir molecule under various stress conditions. Common degradation pathways include hydrolysis (under acidic or basic conditions) and oxidation.[1][2][3][4] Sofosbuvir is generally found to be stable under thermal, photolytic, and neutral hydrolysis conditions.[2][3][4][5][6]

Q2: My HPLC chromatogram shows poor resolution between Sofosbuvir and its impurities. What can I do?

A2: Poor resolution in HPLC can be addressed by systematically optimizing the chromatographic conditions. Here are some troubleshooting steps:

  • Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution program, where the solvent composition changes over time, can often improve the separation of complex mixtures.[3][4]

  • Column Chemistry: Ensure you are using a suitable stationary phase. C18 columns are commonly used for Sofosbuvir analysis.[2][5][6][7][8] Consider trying a different C18 column from another manufacturer or a column with a different particle size or surface chemistry.

  • pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with slight adjustments to the pH to improve resolution. Using a buffer like 0.1% formic acid can help achieve good peak shape.[3][4]

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also influence resolution. A lower flow rate generally provides better separation but increases analysis time.

Q3: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify them?

A3: The appearance of new peaks in a stability study suggests the formation of degradation products. A systematic approach is required for their identification and characterization:

  • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[3][9] This will help to intentionally generate the degradation products and compare their retention times with the unknown peaks in your stability sample.

  • LC-MS/MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for identifying unknown impurities. It provides information about the molecular weight of the impurity and its fragmentation pattern, which can be used to deduce its structure.[2][4][5][6]

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS can provide the exact mass of the impurity, allowing for the determination of its elemental composition.[3]

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, 31P, and 19F NMR) can provide detailed structural information for complete characterization.[3][10][11]

Q4: How can I quantify the impurities in my Sofosbuvir sample?

A4: Quantitative analysis of impurities is typically performed using a validated stability-indicating HPLC method with UV detection. The concentration of an impurity is usually determined relative to the main Sofosbuvir peak using the principle of relative response factor (RRF). If the impurity standard is available, a calibration curve can be generated for more accurate quantification. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8][12]

Troubleshooting Guides

HPLC Method Development for Impurity Profiling
Problem Possible Cause Troubleshooting Action
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column overload; Secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the injection volume or sample concentration. Use a mobile phase additive (e.g., triethylamine) to block active sites on the stationary phase.
Inconsistent Retention Times Fluctuation in mobile phase composition; Unstable column temperature; Column degradation.Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature. Flush the column with an appropriate solvent after each run and consider replacing the column if performance degrades.
Ghost Peaks Contamination in the mobile phase, injector, or detector; Carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase. Implement a thorough needle wash program. Inject a blank solvent to check for carryover.
Low Sensitivity Low detector response for the impurity; Inappropriate detection wavelength.Use a more sensitive detector (e.g., MS instead of UV). Optimize the detection wavelength to the absorbance maximum of the impurity if known. Increase the sample concentration if possible without overloading the column.
Identification of Unknown Impurities
Challenge Recommended Approach Key Considerations
Co-eluting Peaks Modify HPLC method (gradient, mobile phase, column); Use a 2D-LC system.The goal is to achieve baseline separation to obtain a clean mass spectrum for each impurity.
Isomeric Impurities Use high-resolution HPLC or UPLC; Employ MS/MS fragmentation pattern analysis; If possible, use NMR for structural elucidation.Isomers have the same molecular weight, so separation is key. Different fragmentation patterns in MS/MS can help distinguish them.
Trace Level Impurities Use a more sensitive detector (e.g., HRMS); Employ sample concentration techniques.Ensure the analytical method has a sufficiently low limit of detection (LOD) and limit of quantitation (LOQ).

Data Presentation

Summary of Forced Degradation Studies of Sofosbuvir
Stress Condition Reagents and Conditions Degradation Observed Identified Degradation Products (m/z) Reference
Acid Hydrolysis 0.1N HCl, 70°C, 6 hrs23%DP I (m/z 488)[4]
1N HCl, 80°C, 10 hrs reflux8.66%MW 416.08[3]
Base Hydrolysis 0.1N NaOH, 70°C, 10 hrs50%DP II (m/z 393.3)[4]
0.5N NaOH, 60°C, 24 hrs45.97%Impurity-A (MW 453.13), Impurity-B (MW 411.08)[3]
Oxidative Degradation 3% H₂O₂, 7 days19.02%DP III (m/z 393)[4]
30% H₂O₂, 80°C, 2 days0.79%MW 527.15[3]
Thermal Degradation 50°C, 21 daysNo degradation-[4]
Photolytic Degradation Sunlight, 21 daysNo degradation-[4]
254 nm, 24 hrsNo degradation-[3]
Neutral Hydrolysis Refluxing in waterStable-[2][5][6]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline and should be adapted based on the specific stability characteristics of Sofosbuvir.

  • Preparation of Stock Solution: Prepare a stock solution of Sofosbuvir in a suitable solvent (e.g., a mixture of methanol and water).

  • Acid Hydrolysis: Treat the stock solution with 0.1N HCl and reflux at 70°C for 6 hours. Neutralize the solution before analysis.[4]

  • Base Hydrolysis: Treat the stock solution with 0.1N NaOH and reflux at 70°C for 10 hours. Neutralize the solution before analysis.[4]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep it at room temperature for 7 days.[4]

  • Thermal Degradation: Keep the solid drug substance in an oven at 50°C for 21 days.[4]

  • Photolytic Degradation: Expose the solid drug substance to sunlight for 21 days.[4]

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method and compare them with an unstressed control sample.

RP-HPLC Method for Impurity Profiling
  • Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[2][5][6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common isocratic mobile phase is methanol:water (70:30, v/v).[2][4][5][6]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 260 nm.[3][7][8]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 10-20 µL.

LC-MS/MS for Impurity Identification
  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, optimized for Sofosbuvir and its expected impurities.

  • Data Acquisition: Full scan mode to detect all ions and product ion scan mode to obtain fragmentation patterns of the parent ions of interest.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation Sofosbuvir_Sample Sofosbuvir Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sofosbuvir_Sample->Forced_Degradation HPLC_UPLC HPLC / UPLC Separation Forced_Degradation->HPLC_UPLC Inject Stressed Samples LC_MS LC-MS/MS Identification HPLC_UPLC->LC_MS Fraction Collection / Online Analysis Quantification Quantification of Impurities HPLC_UPLC->Quantification Peak Area Integration NMR_Characterization NMR Structural Elucidation LC_MS->NMR_Characterization Isolate Impurity Impurity_Profiling Impurity Profile Generation LC_MS->Impurity_Profiling Identify m/z NMR_Characterization->Impurity_Profiling Confirm Structure

Caption: Experimental workflow for Sofosbuvir impurity profiling.

troubleshooting_logic Start Poor Chromatographic Resolution Check_Mobile_Phase Optimize Mobile Phase (Composition, pH) Start->Check_Mobile_Phase Check_Column Evaluate Column (Chemistry, Age) Start->Check_Column Check_Method_Params Adjust Method Parameters (Flow Rate, Temperature) Start->Check_Method_Params Resolution_OK Resolution Improved? Check_Mobile_Phase->Resolution_OK Check_Column->Resolution_OK Check_Method_Params->Resolution_OK Resolution_OK->Start No End Proceed with Validation Resolution_OK->End Yes

References

strategies to minimize the formation of Sofosbuvir impurity N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Sofosbuvir impurity N during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Methoxy Sofosbuvir Impurity, is a diastereoisomer of Sofosbuvir.[1][] It is a process-related impurity that can form during the synthesis of Sofosbuvir and has the chemical formula C20H25FN3O9P and a molecular weight of 501.4 g/mol .[3] Its CAS number is 1394157-34-6.[3] Being an impurity, its presence needs to be monitored and controlled to ensure the quality, safety, and efficacy of the Sofosbuvir active pharmaceutical ingredient (API).[4]

Q2: How is this compound formed?

The precise, documented formation pathway of this compound is not extensively detailed in publicly available literature. However, based on its nature as a diastereoisomer and a process-related impurity, its formation is likely linked to the stereochemistry of the starting materials or intermediates, or to epimerization at one of the chiral centers during the synthesis of Sofosbuvir. Forced degradation studies of Sofosbuvir have shown that the drug substance is susceptible to degradation under acidic, basic, and oxidative conditions, which could potentially contribute to the formation of various impurities.[5][6][7]

Q3: Why is it important to control the level of this compound?

The presence of impurities, including diastereoisomers like impurity N, can potentially impact the safety and efficacy of the final drug product.[4][8] Regulatory agencies such as the ICH provide guidelines for the identification, qualification, and control of impurities in new drug substances. Therefore, it is crucial to minimize the formation of this compound to meet regulatory requirements and ensure patient safety.

Troubleshooting Guide: Minimizing the Formation of this compound

This guide provides strategies to troubleshoot and minimize the formation of this compound during the synthesis and handling of Sofosbuvir.

Issue: Detection of this compound Above Acceptable Limits

Possible Cause 1: Suboptimal Stereochemical Control During Synthesis

As a diastereoisomer, the primary root cause of impurity N formation is likely related to the stereochemical control during the manufacturing process.

Troubleshooting Strategies:

  • Chiral Purity of Starting Materials: Ensure the use of starting materials and chiral reagents with high enantiomeric or diastereomeric purity.

  • Reaction Conditions: Optimize reaction conditions (temperature, solvent, catalyst, reaction time) of stereoselective steps to favor the formation of the desired Sofosbuvir diastereomer.

  • Purification Methods: Develop and optimize crystallization or chromatographic purification steps to effectively remove this compound from the final product.

Possible Cause 2: Degradation of Sofosbuvir

Forced degradation studies indicate that Sofosbuvir is susceptible to degradation under various conditions, which may lead to the formation of impurities. While not explicitly stated to form impurity N, these conditions should be controlled.

Troubleshooting Strategies:

  • pH Control: Sofosbuvir shows significant degradation under both acidic and alkaline conditions.[5][6] Maintaining a neutral pH during processing and in the final formulation can help minimize degradation.

  • Avoidance of Oxidizing Agents: Degradation has been observed in the presence of oxidizing agents like hydrogen peroxide.[5][6] Avoid contact with strong oxidizing agents during manufacturing and storage.

  • Temperature and Light Control: Although Sofosbuvir appears relatively stable to thermal and photolytic stress in some studies, it is good practice to store it at controlled room temperature and protect it from light to prevent any potential degradation.[5]

Data Presentation

Table 1: Summary of Forced Degradation Studies on Sofosbuvir

Stress ConditionReagent/DetailsDurationDegradation (%)Key Degradation Products (if specified)Reference
Acidic Hydrolysis1N HCl10 hours (reflux at 80°C)8.66%(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate[6]
Basic Hydrolysis0.5N NaOH24 hours (at 60°C)45.97%Impurity A (m/z 453.13), Impurity B (m/z 411.08)[6]
Oxidative30% H2O22 days (at 80°C)0.79%Impurity with m/z 527.15[6]
Acidic Hydrolysis0.1N HCl6 hours23%DP I (m/z 488)[5]
Basic Hydrolysis0.1N NaOH10 hours50%DP II (m/z 393.3)[5]
Oxidative3% H2O27 days19.02%DP III (m/z 393)[5]
Thermal50°C21 daysNo degradation-[5]
PhotolyticSunlight21 daysNo degradation-[5]

Note: "DP" refers to Degradation Product as designated in the cited study. The direct correlation of these DPs to Impurity N is not established in the literature.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of Sofosbuvir

This protocol outlines a general methodology for conducting forced degradation studies on Sofosbuvir, based on common practices found in the literature.[5][6]

  • Preparation of Stock Solution: Prepare a stock solution of Sofosbuvir in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation: To a portion of the stock solution, add an equal volume of 1N HCl. Reflux the solution at 80°C for a specified period (e.g., 10 hours). After cooling, neutralize the solution with a suitable base (e.g., 1N NaOH).

  • Basic Degradation: To a portion of the stock solution, add an equal volume of 0.5N NaOH. Keep the solution at 60°C for a specified period (e.g., 24 hours). After cooling, neutralize the solution with a suitable acid (e.g., 0.5N HCl).

  • Oxidative Degradation: To a portion of the stock solution, add an equal volume of 30% H2O2. Keep the solution at 80°C for a specified period (e.g., 48 hours).

  • Thermal Degradation: Keep a sample of the solid drug substance in a hot air oven at a specified temperature (e.g., 50°C) for an extended period (e.g., 21 days).

  • Photolytic Degradation: Expose a sample of the solid drug substance to sunlight or a UV lamp (e.g., 254 nm) for an extended period (e.g., 24 hours).

  • Sample Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for Sofosbuvir and its Impurities

The following is a representative HPLC method for the analysis of Sofosbuvir and its degradation products.[5][9]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection: UV detection at a wavelength of approximately 260 nm.[10]

  • Injection Volume: 10-20 µL.

Visualizations

Sofosbuvir_Synthesis_Impurity_Control cluster_synthesis Sofosbuvir Synthesis cluster_control Impurity Control Strategies cluster_degradation Degradation Pathways to Control Starting_Materials Chiral Starting Materials Stereoselective_Synthesis Stereoselective Synthesis Steps Starting_Materials->Stereoselective_Synthesis High Chiral Purity Crude_Sofosbuvir Crude Sofosbuvir (contains Impurity N) Stereoselective_Synthesis->Crude_Sofosbuvir Purification Purification (Crystallization/Chromatography) Crude_Sofosbuvir->Purification Removal of Impurity N Final_API Pure Sofosbuvir API (< Limit of Impurity N) Purification->Final_API Sofosbuvir_API Sofosbuvir API Degradation_Conditions Stress Conditions (Acid, Base, Oxidizing Agents) Sofosbuvir_API->Degradation_Conditions Degradation_Products Degradation Products Degradation_Conditions->Degradation_Products Formation

Caption: Logical workflow for minimizing this compound formation.

Experimental_Workflow_Forced_Degradation Start Sofosbuvir Stock Solution Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acidic Hydrolysis Stress_Conditions->Acid Base Basic Hydrolysis Stress_Conditions->Base Oxidative Oxidative Degradation Stress_Conditions->Oxidative Thermal Thermal Degradation Stress_Conditions->Thermal Photolytic Photolytic Degradation Stress_Conditions->Photolytic Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Results Identify & Quantify Degradation Products Analysis->Results

Caption: Experimental workflow for forced degradation studies of Sofosbuvir.

References

Technical Support Center: Optimization of Mobile Phase for Sofosbuvir Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mobile phase for Sofosbuvir impurity separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for mobile phase composition in Sofosbuvir impurity analysis?

A common starting point for the separation of Sofosbuvir and its impurities is a reversed-phase HPLC method using a C18 column. A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase composed of 0.1% trifluoroacetic acid in water and acetonitrile in a 50:50 v/v ratio has been successfully used in an isocratic elution mode.[1][2] Another approach involves a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.

Q2: How can I improve the resolution between Sofosbuvir and its closely eluting impurities?

Improving resolution can be achieved by several strategies:

  • Mobile Phase Composition Adjustment: Modifying the ratio of the organic modifier to the aqueous phase can significantly impact selectivity. A systematic evaluation of different ratios is recommended. For instance, in one study, a mobile phase of 0.1% ortho-phosphoric acid buffer and acetonitrile (40:60 v/v) provided satisfactory separation.[3]

  • Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over time, can effectively separate complex mixtures of impurities. A gradient program starting with a lower concentration of the organic modifier and gradually increasing it can help in resolving closely eluting peaks.

  • pH Adjustment: The pH of the aqueous phase can alter the ionization state of Sofosbuvir and its impurities, thereby affecting their retention and selectivity. Experimenting with different pH values of the buffer (e.g., adjusting the pH of a triethylamine buffer to 2.5) can lead to better separation.

  • Choice of Organic Modifier: While acetonitrile is commonly used, other organic modifiers like methanol or a combination of solvents (e.g., acetonitrile, methanol, and isopropyl alcohol) can be explored to alter selectivity.[4]

Q3: What are the typical impurities of Sofosbuvir I should be looking for?

Sofosbuvir can degrade under various stress conditions, leading to the formation of several impurities. Forced degradation studies have shown that Sofosbuvir is susceptible to degradation in acidic, basic, and oxidative conditions.[5][6] Common impurities can include process-related impurities and degradation products. One identified process-related impurity is a phosphoryl impurity.[1][2] Degradation products can result from hydrolysis of the ester or phosphoramidate groups.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH - Column overload - Secondary interactions with the stationary phase - Column degradation- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. - Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol groups on the column. - Use a new or different type of column (e.g., with end-capping).
Inadequate Resolution Between Impurity Peaks - Suboptimal mobile phase composition - Isocratic elution for a complex mixture - Inappropriate column chemistry- Optimize the mobile phase ratio (aqueous:organic). - Implement a gradient elution program. - Try a different stationary phase (e.g., C8, Phenyl) to alter selectivity.[5]
Shifting Retention Times - Inconsistent mobile phase preparation - Fluctuations in column temperature - Column equilibration issues- Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the mobile phase before each run.
Ghost Peaks - Contaminated mobile phase or diluent - Carryover from previous injections - Impurities in the sample matrix- Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash program. - Analyze a blank injection to identify the source of the ghost peaks.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Sofosbuvir and a Process-Related Impurity[1][2]

This protocol describes a simple isocratic method for the estimation of Sofosbuvir and its phosphoryl impurity.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A filtered and degassed mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Diluent: Water:Acetonitrile (50:50 v/v).

Protocol 2: Gradient RP-HPLC Method for Forced Degradation Studies of Sofosbuvir[5]

This protocol is suitable for separating Sofosbuvir from its degradation products generated under stress conditions.

  • Chromatographic System: UPLC or HPLC system with a UV detector.

  • Column: X-Bridge BEH C18, 4.6 x 100 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    0.8 10
    1.5 35
    6.5 90
    8 90
    8.1 10

    | 10 | 10 |

  • Flow Rate: 0.6 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 2.5 µL.

  • Column Temperature: 35°C.

Quantitative Data Summary

Table 1: Comparison of Chromatographic Conditions for Sofosbuvir Impurity Analysis

ParameterMethod 1 (Isocratic)[1][2]Method 2 (Gradient)[5]Method 3 (Isocratic)[3]
Column Agilent Eclipse XDB-C18 (4.6x250mm, 5µm)X-Bridge BEH C18 (4.6x100mm, 2.5µm)Discovery C18 (4.6x150mm, 5µm)
Mobile Phase 0.1% TFA in Water:Acetonitrile (50:50)A: 0.1% Formic Acid, B: Acetonitrile0.1% OPA in Water:Acetonitrile (40:60)
Elution Mode IsocraticGradientIsocratic
Flow Rate 1.0 mL/min0.6 mL/min1.0 mL/min
Detection 260 nm260 nm272 nm
Temperature Ambient35°C30°C

Visualizations

Experimental_Workflow prep Sample Preparation (Sofosbuvir & Impurities) hplc HPLC System prep->hplc column C18 Column hplc->column detection UV Detection (e.g., 260 nm) column->detection mobile_phase Mobile Phase Optimization (Aqueous Buffer + Organic Modifier) mobile_phase->hplc data Data Analysis (Peak Integration, Resolution) detection->data

Caption: A generalized workflow for HPLC method development for Sofosbuvir impurity analysis.

Troubleshooting_Logic start Poor Peak Resolution? adjust_mp Adjust Mobile Phase Ratio (e.g., % Acetonitrile) start->adjust_mp Yes change_ph Modify Mobile Phase pH adjust_mp->change_ph Still Poor end Resolution Improved adjust_mp->end Improved gradient Implement Gradient Elution change_ph->gradient Still Poor change_ph->end Improved change_column Try Different Column Chemistry gradient->change_column Still Poor gradient->end Improved change_column->end Improved

Caption: A decision tree for troubleshooting poor peak resolution in Sofosbuvir impurity analysis.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Sofosbuvir.

Troubleshooting Guides

Peak tailing in HPLC can compromise resolution, affect quantification accuracy, and indicate underlying issues with the method or instrument.[1] A systematic approach is crucial for efficiently identifying and resolving the root cause.

What are the initial steps to confirm and quantify peak tailing?

  • Visual Inspection: Observe the chromatogram for asymmetrical peaks where the latter half of the peak is broader than the front half.[1]

  • Calculate the Tailing Factor (Tf) or Asymmetry Factor (As): A tailing factor greater than 1.2 indicates significant tailing.[2] The USP tailing factor is a common metric used to quantify peak tailing.[3]

  • Review Historical Data: Compare the current chromatogram with previous runs to determine if the tailing is a recent development or a persistent issue.[2]

A Systematic Approach to Troubleshooting Peak Tailing

If you are experiencing peak tailing with your Sofosbuvir analysis, follow this logical progression to diagnose and address the problem.

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Investigate the Column cluster_2 Step 2: Evaluate the Mobile Phase cluster_3 Step 3: Check Sample and Injection Parameters cluster_4 Step 4: Inspect the HPLC System cluster_5 Resolution start Observe Peak Tailing in Sofosbuvir Chromatogram col_check Is the column old or contaminated? start->col_check col_sol Flush with a strong solvent. Replace the column if performance doesn't improve. col_check->col_sol Yes col_chem Is there a mismatch in column chemistry? col_check->col_chem No col_sol->col_chem col_chem_sol Consider a column with end-capping or a different stationary phase. col_chem->col_chem_sol Yes mp_ph Is the mobile phase pH appropriate for Sofosbuvir (pKa ≈ 9.3)? col_chem->mp_ph No col_chem_sol->mp_ph mp_ph_sol Adjust pH to be at least 2 units away from the pKa. For basic compounds, a lower pH (~2-3) can reduce silanol interactions. mp_ph->mp_ph_sol No mp_buffer Is the buffer concentration adequate (10-50 mM)? mp_ph->mp_buffer Yes mp_ph_sol->mp_buffer mp_buffer_sol Increase buffer strength. mp_buffer->mp_buffer_sol No sample_load Is column overloading a possibility? mp_buffer->sample_load Yes mp_buffer_sol->sample_load sample_load_sol Dilute the sample or reduce injection volume. sample_load->sample_load_sol Yes sample_solvent Is the sample solvent stronger than the mobile phase? sample_load->sample_solvent No sample_load_sol->sample_solvent sample_solvent_sol Dissolve the sample in the initial mobile phase. sample_solvent->sample_solvent_sol Yes extra_col Are there signs of extra-column band broadening? sample_solvent->extra_col No sample_solvent_sol->extra_col extra_col_sol Use shorter, narrower tubing and check for loose fittings. extra_col->extra_col_sol Yes end Peak Tailing Resolved extra_col->end No extra_col_sol->end

Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in HPLC analysis?

A1: Peak tailing in HPLC can stem from several factors, broadly categorized as:

  • Column-Related Issues: These include column degradation, contamination, void formation at the column inlet, and improper column chemistry for the analyte.[2] A primary chemical reason is the interaction between basic analytes and residual acidic silanol groups on the silica-based stationary phase.[1][4][5]

  • Mobile Phase Issues: An incorrect mobile phase pH, especially one close to the analyte's pKa, can lead to mixed ionization states and peak distortion.[6] Inadequate buffer strength can also contribute to this problem.[2]

  • Sample and Injection Problems: Overloading the column with a too-concentrated sample or a large injection volume can saturate the stationary phase.[2] Additionally, a mismatch between the sample solvent and the mobile phase, particularly using a stronger solvent for the sample, can cause peak shape issues.[7]

  • Instrumental Factors: Extra-column band broadening due to long or wide-bore tubing, loose fittings, or large detector cell volumes can lead to peak tailing.[2][7]

Q2: How does the mobile phase pH affect the peak shape of Sofosbuvir?

A2: Sofosbuvir has a pKa of approximately 9.3.[8][9] The pH of the mobile phase is a critical parameter that can significantly impact peak shape.[10] If the mobile phase pH is too close to the analyte's pKa, a mixture of ionized and unionized forms of the molecule can exist, leading to peak distortion, splitting, or tailing.[6] For basic compounds like Sofosbuvir, secondary interactions with acidic silanol groups on the column's stationary phase are a common cause of tailing.[5] Lowering the mobile phase pH (e.g., to around 2.5-3) can suppress the ionization of these silanol groups, thereby minimizing these secondary interactions and improving peak symmetry.[4][11]

Q3: What type of HPLC column is recommended for the analysis of Sofosbuvir to minimize peak tailing?

A3: To minimize peak tailing for basic compounds like Sofosbuvir, it is advisable to use a modern, high-purity, end-capped silica column.[4] End-capping is a process that deactivates the residual silanol groups, reducing their potential for secondary interactions with polar analytes.[5] Columns with a C18 stationary phase are commonly used for Sofosbuvir analysis.[12][13] If tailing persists, consider using a column with a different stationary phase chemistry, such as one with a polar-embedded group, which can further shield the analyte from residual silanols.[2]

Q4: Can sample preparation influence peak tailing for Sofosbuvir?

A4: Yes, sample preparation can significantly impact peak shape.

  • Sample Solvent: The solvent used to dissolve the Sofosbuvir sample should ideally be the same as or weaker than the initial mobile phase composition.[2] Injecting a sample dissolved in a much stronger solvent can cause band broadening and peak distortion.[7]

  • Sample Concentration: Injecting too high a concentration of Sofosbuvir can lead to column overloading and result in peak fronting or tailing.[14] It is important to work within the linear dynamic range of the column.[15]

  • Sample Clean-up: For complex sample matrices, such as in biological fluids, proper sample clean-up using techniques like solid-phase extraction (SPE) can remove interfering components that may contribute to peak tailing.[2][5]

Q5: What are some established HPLC methods for Sofosbuvir that demonstrate good peak shape?

A5: Several validated RP-HPLC methods have been developed for the quantification of Sofosbuvir in bulk and pharmaceutical dosage forms. These methods often employ a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer at a controlled pH.

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)
Inertsil C18 (4.6 x 250mm, 5.0µm)Acetonitrile: 0.1% Orthophosphoric Acid (pH 3) (70:30 v/v)1.5260
Hypersil C18 (4.6 x 150mm, 5µm)Acetonitrile: Water (70:30 v/v)1.0230
Discovery C18 (4.6 x 250mm, 5µm)0.01 N KH2PO4: Acetonitrile (60:40 v/v)1.0260
Phenomenex Luna C-18 (150 mm × 4.6 mm × 5 µm)Acetonitrile and Methanol (80:20 v/v) and 0.1% phosphoric acid (40:60)1.0260

Experimental Protocols

Protocol 1: Column Flushing to Address Contamination

This protocol is recommended when column contamination is suspected as the cause of peak tailing.

  • Disconnect the column from the detector.

  • Flush the column with a series of solvents in reverse direction (if permitted by the manufacturer's instructions).

  • Start with the mobile phase without the buffer salts to wash away any precipitated buffer.

  • Flush with water.

  • Flush with a strong, water-miscible organic solvent like isopropanol.

  • Flush with a less polar solvent like hexane (if compatible with the column).

  • Reverse the solvent sequence to return to the mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

Protocol 2: Mobile Phase Preparation for Optimal Peak Shape

This protocol provides a general guideline for preparing a mobile phase suitable for Sofosbuvir analysis, aiming to minimize peak tailing.

  • Aqueous Component: Prepare an aqueous buffer, for example, 0.1% orthophosphoric acid in HPLC-grade water.[13]

  • pH Adjustment: Adjust the pH of the aqueous component to approximately 3.0 using a suitable acid or base.[13] This low pH helps to keep the silanol groups on the stationary phase in their non-ionized form.[4]

  • Organic Component: Use HPLC-grade acetonitrile or methanol.

  • Mobile Phase Composition: Mix the aqueous and organic components in the desired ratio (e.g., 30:70 v/v aqueous:organic).[13]

  • Degassing: Degas the mobile phase using sonication or vacuum filtration to remove dissolved gases that can cause bubbles in the system.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of Sofosbuvir, incorporating steps to ensure good peak shape.

G cluster_0 Preparation cluster_1 HPLC System Setup cluster_2 Analysis cluster_3 Data Evaluation prep_mp Prepare Mobile Phase (e.g., ACN:0.1% OPA, pH 3) sys_setup Equilibrate C18 Column with Mobile Phase prep_mp->sys_setup prep_sample Prepare Sofosbuvir Sample (dissolve in mobile phase) inject Inject Sample prep_sample->inject sys_check Check for Stable Baseline and System Pressure sys_setup->sys_check sys_check->inject run Run Isocratic Elution inject->run detect Detect at 260 nm run->detect eval_peak Evaluate Peak Shape (Tailing Factor < 1.2) detect->eval_peak troubleshoot Troubleshoot if Tailing Occurs eval_peak->troubleshoot No report Report Results eval_peak->report Yes troubleshoot->prep_mp

Caption: A standard workflow for the HPLC analysis of Sofosbuvir.

References

Technical Support Center: Sofosbuvir Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying unknown peaks in Sofosbuvir chromatograms.

Troubleshooting Guide: Identifying Unknown Peaks

Unexpected peaks in a Sofosbuvir chromatogram can arise from various sources, including degradation of the active pharmaceutical ingredient (API), process-related impurities, or issues with the analytical method itself. This guide provides a systematic approach to identifying these unknown peaks.

Is the peak observed in the blank injection?

  • Yes: The peak is likely related to the solvent, mobile phase, or system contamination.

    • Troubleshooting Steps:

      • Prepare a fresh mobile phase and diluent.

      • Purge the HPLC system thoroughly.

      • Clean the injector and sample loop.

      • If the peak persists, consider the quality of the solvents and reagents used.

  • No: The peak is likely related to the Sofosbuvir sample. Proceed to the next question.

Is the peak a known related substance or impurity of Sofosbuvir?

  • Yes: Compare the retention time of the unknown peak with that of available Sofosbuvir impurity reference standards.[1]

    • Action: If a match is found, quantify the impurity against the reference standard. Ensure its level is within the acceptable limits defined by pharmacopeias (e.g., EP, USP) and ICH guidelines.[1][2]

  • No: The peak is an unknown impurity. Proceed with further investigation.

Could the peak be a degradation product?

Sofosbuvir is known to degrade under certain stress conditions, leading to the formation of specific degradation products.[3][4][5]

  • Common Degradation Pathways:

    • Acidic Hydrolysis: Degradation is observed in acidic conditions.[3][4][6]

    • Basic Hydrolysis: Significant degradation occurs in basic conditions.[3][4]

    • Oxidative Degradation: Minor degradation can occur under oxidative stress.[3][4]

    • Thermal and Photolytic Stress: Sofosbuvir is generally stable under thermal and photolytic conditions.[3][4]

To investigate if the unknown peak is a degradation product, a forced degradation study can be performed.

Experimental Protocol: Forced Degradation Study of Sofosbuvir

This protocol outlines the conditions for a forced degradation study to intentionally degrade Sofosbuvir and identify potential degradation products.

1. Sample Preparation:

  • Prepare a stock solution of Sofosbuvir in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[4]

2. Stress Conditions: [3][4]

  • Acid Hydrolysis: Mix the Sofosbuvir stock solution with 1N HCl and reflux at 80°C for up to 10 hours.[3]

  • Base Hydrolysis: Mix the Sofosbuvir stock solution with 0.5N NaOH and heat at 60°C for up to 24 hours.[3]

  • Oxidative Degradation: Treat the Sofosbuvir stock solution with 30% H₂O₂ at 80°C for up to two days.[3]

  • Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 50°C) for an extended period (e.g., 21 days).[4]

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) for 24 hours.[3]

3. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed Sofosbuvir standard.

  • The appearance of new peaks or an increase in the area of existing peaks in the stressed samples indicates the formation of degradation products.

Troubleshooting Workflow for Unknown Peak Identification

G start Unknown Peak in Sofosbuvir Chromatogram blank_check Is the peak present in the blank injection? start->blank_check blank_yes Yes blank_check->blank_yes Yes blank_no No blank_check->blank_no No system_issue Investigate system contamination: - Fresh mobile phase/diluent - Purge system - Clean injector blank_yes->system_issue related_substance_check Is the peak a known related substance? blank_no->related_substance_check related_substance_yes Yes related_substance_check->related_substance_yes Yes related_substance_no No related_substance_check->related_substance_no No quantify Quantify against reference standard. Ensure it is within acceptable limits. related_substance_yes->quantify degradation_check Could the peak be a degradation product? related_substance_no->degradation_check degradation_yes Yes degradation_check->degradation_yes Yes degradation_no No degradation_check->degradation_no No forced_degradation Perform forced degradation study (acid, base, oxidation). degradation_yes->forced_degradation process_impurity_check Could the peak be a process-related impurity? degradation_no->process_impurity_check lc_ms Further characterization required: LC-MS, NMR for structure elucidation. forced_degradation->lc_ms process_impurity_check->lc_ms G start Unknown Peak Detected check_rt Compare Retention Time (RT) with Known Impurity Standards start->check_rt rt_match RT Match? check_rt->rt_match confirm_identity Confirm Identity (e.g., Co-injection) rt_match->confirm_identity Yes no_rt_match No RT Match rt_match->no_rt_match No quantify_impurity Quantify Impurity confirm_identity->quantify_impurity characterize_peak Characterize Unknown Peak no_rt_match->characterize_peak lc_ms_analysis LC-MS Analysis (Molecular Weight) characterize_peak->lc_ms_analysis isolate_peak Isolate Peak (e.g., Preparative HPLC) lc_ms_analysis->isolate_peak nmr_analysis NMR Analysis (Structure Elucidation) isolate_peak->nmr_analysis identify_structure Identify Structure of New Impurity nmr_analysis->identify_structure

References

Technical Support Center: Improving Chromatographic Resolution of Sofosbuvir and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) for resolving Sofosbuvir and its isomeric impurities, which is a critical step in ensuring the quality, safety, and efficacy of the final drug product.

Introduction to the Challenge

Sofosbuvir is a chiral molecule administered as a specific diastereomer. During its synthesis, other stereoisomers can be formed as process-related impurities.[1][2] These isomers, particularly diastereomers, often have very similar physicochemical properties to the active pharmaceutical ingredient (API), making their separation a significant analytical challenge. Achieving high resolution is essential for the accurate quantification and control of these impurities to meet stringent regulatory requirements.[1][3]

This guide focuses on providing practical solutions and starting points for developing and optimizing chromatographic methods, primarily using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), to achieve baseline separation of Sofosbuvir from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between Sofosbuvir and its isomers?

Poor resolution in the chromatographic separation of Sofosbuvir isomers is often due to one or more of the following factors:

  • Inappropriate Stationary Phase: The selected chiral or achiral column may not provide sufficient selectivity for the subtle structural differences between the diastereomers.[4]

  • Suboptimal Mobile Phase Composition: The polarity, pH, and additives in the mobile phase are critical. For chiral separations, the type and concentration of the alcohol modifier (in normal phase) or organic modifier (in reversed-phase) can dramatically affect selectivity.[4]

  • Incorrect Flow Rate: Chiral and diastereomeric separations are often more sensitive to flow rate than standard achiral separations. Lower flow rates can sometimes enhance resolution by allowing more time for interactions with the stationary phase.[4]

  • Inadequate Temperature Control: Temperature influences the thermodynamics of analyte-stationary phase interactions. Both increasing and decreasing the temperature can be used as a tool to improve resolution, making it a valuable parameter to screen.[4]

  • Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[4]

Q2: Which chromatographic technique is generally better for separating Sofosbuvir diastereomers: HPLC or SFC?

Both HPLC and SFC can be effective for separating diastereomers. The choice often depends on the specific isomers and available resources.

  • HPLC (especially with a Chiral Stationary Phase - CSP): This is a widely used and powerful technique. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile.[5] Both normal-phase and reversed-phase modes can be explored.

  • SFC: This technique is gaining popularity for chiral and diastereomeric separations due to its advantages, including high speed, reduced organic solvent consumption, and often higher efficiency.[6][] SFC with chiral stationary phases is a very effective approach for separating stereoisomers.[6]

Q3: Why am I observing peak tailing for my Sofosbuvir peaks?

Peak tailing can be caused by several factors in chiral chromatography:

  • Secondary Interactions: Unwanted interactions between the analyte and active sites (e.g., residual silanols) on the silica support of the stationary phase.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[4]

  • Column Contamination or Degradation: Adsorption of impurities on the column inlet frit or degradation of the stationary phase can lead to poor peak shape.[8]

  • Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. It is ideal to dissolve the sample in the mobile phase itself.[9]

Q4: My resolution is inconsistent between runs. What should I check?

Inconsistent resolution is often a sign of poor method robustness. Key parameters to verify include:

  • Mobile Phase Preparation: Ensure the mobile phase composition and pH are prepared accurately and consistently for every run.

  • Column Equilibration: Chiral stationary phases may require longer equilibration times than standard achiral columns, especially when changing the mobile phase.[4]

  • Temperature Stability: Use a column oven to maintain a constant and uniform temperature. Small fluctuations can alter selectivity.[4]

  • "Memory Effects": If using mobile phase additives (e.g., acids or bases), they can adsorb to the stationary phase and affect subsequent runs, even after changing the mobile phase. Thorough column washing is crucial to avoid this.[10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the separation of Sofosbuvir and its isomers.

Issue 1: Poor or No Resolution

If you are observing co-eluting peaks or very poor resolution (Rs < 1.0), follow this workflow.

G start Start: Poor Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csp Action: Screen a diverse set of CSPs (e.g., polysaccharide-based, Pirkle-type). [16] check_csp->screen_csp No optimize_mp Is the mobile phase optimized? check_csp->optimize_mp Yes screen_csp->optimize_mp adjust_modifier Action: Systematically vary the organic modifier/alcohol percentage (e.g., in 2-5% increments). [1] optimize_mp->adjust_modifier No optimize_params Are other parameters optimized? optimize_mp->optimize_params Yes additives Action: Test acidic/basic additives (e.g., TFA, DEA) if peak shape is poor. [28] adjust_modifier->additives additives->optimize_params adjust_flow Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). [1] optimize_params->adjust_flow No success Resolution Achieved optimize_params->success Yes adjust_temp Action: Screen a range of temperatures (e.g., 15°C to 40°C). [1] adjust_flow->adjust_temp adjust_temp->success

Caption: Troubleshooting workflow for poor resolution.
Issue 2: Peak Tailing

If you are observing asymmetric peaks with significant tailing, use the following decision tree to diagnose the cause.

G start Start: Peak Tailing Observed all_peaks Does tailing affect all peaks or just the analyte? start->all_peaks system_issue Issue: Likely a system problem. Check for extra-column volume (tubing length/ID). [1] all_peaks->system_issue All Peaks analyte_specific Issue: Analyte-specific problem. all_peaks->analyte_specific Analyte Only check_ph Is mobile phase pH appropriate for the analyte? analyte_specific->check_ph adjust_ph Action: Adjust pH to ensure the analyte is in a single ionic state. check_ph->adjust_ph No silanol_interaction Issue: Possible secondary interactions with silica silanols. check_ph->silanol_interaction Yes success Peak Shape Improved adjust_ph->success add_additive Action: Add a competitor to the mobile phase (e.g., triethylamine for basic compounds). [28] silanol_interaction->add_additive check_overload Is the column overloaded? add_additive->check_overload reduce_conc Action: Reduce sample concentration or injection volume. [1] check_overload->reduce_conc Yes check_overload->success No reduce_conc->success

Caption: Decision tree for troubleshooting peak tailing.

Quantitative Data Summary

Achieving good resolution requires optimizing for both selectivity (α) and efficiency (N). The resolution (Rs) is the ultimate measure of separation. Below is a table of illustrative data showing how method parameters can influence these values for a hypothetical separation of Sofosbuvir and a key diastereomer.

Method Column Mobile Phase Flow Rate (mL/min) Temp (°C) Selectivity (α) Resolution (Rs)
HPLC 1 Chiralpak IAHexane:Ethanol (90:10)1.0251.101.4
HPLC 2 Chiralpak IAHexane:Ethanol (90:10)0.5251.121.8
HPLC 3 Chiralpak IAHexane:Ethanol (85:15)0.5251.182.2
HPLC 4 Chiralpak IAHexane:Ethanol (85:15)0.5401.151.9
SFC 1 Chiralpak ICCO₂:Methanol (80:20)3.0351.252.5

Note: Data is for illustrative purposes to demonstrate the effect of parameter changes and is based on general principles of chiral chromatography.[4][11][12]

Experimental Protocols

The following protocol outlines a general strategy for developing a robust HPLC or SFC method for the separation of Sofosbuvir and its isomers.

General Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation info Gather Information: - Sofosbuvir structure - Known isomers/impurities [3] select_cols Select 3-5 diverse Chiral Stationary Phases (CSPs). (e.g., Amylose & Cellulose based) [16] info->select_cols select_mps Select screening mobile phases (Normal, Reversed, Polar Organic). [20] select_cols->select_mps run_screen Perform initial screening injections. select_mps->run_screen eval Evaluate screening data. Identify 'hit' conditions (partial or full separation). run_screen->eval opt_mp Optimize Mobile Phase: - Vary modifier % [1] - Test additives (if needed) eval->opt_mp opt_params Optimize Other Parameters: - Temperature [1] - Flow Rate [1] opt_mp->opt_params robust Check method robustness (small variations in parameters). opt_params->robust validate Perform full method validation (as per ICH guidelines). robust->validate

Caption: General workflow for chromatographic method development.
Detailed Protocol: Chiral HPLC Method Screening

  • Column Selection :

    • Select a minimum of three polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC). These columns show broad applicability.[5]

    • Dimensions: 4.6 x 150 mm, 5 µm particle size is a good starting point.

  • Mobile Phase Preparation :

    • Normal Phase (NP) Solvents :

      • Mobile Phase A: Hexane/Ethanol (90/10, v/v)

      • Mobile Phase B: Hexane/Isopropanol (90/10, v/v)

    • Reversed-Phase (RP) Solvents :

      • Mobile Phase C: Acetonitrile/Water (50/50, v/v)

      • Mobile Phase D: Methanol/Water (50/50, v/v)

  • Initial Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min[13]

    • Temperature : 25 °C[4]

    • Detection : UV, at the λmax of Sofosbuvir (approx. 260 nm).

    • Injection Volume : 5-10 µL

  • Screening Procedure :

    • Prepare a standard solution containing Sofosbuvir and, if available, its known isomers.

    • Inject the standard onto each selected column with each mobile phase combination.

    • Monitor the chromatograms for any signs of separation, such as peak broadening, shoulders, or partially resolved peaks.

    • Identify the most promising column and mobile phase combinations that show some degree of selectivity.

  • Optimization :

    • For the most promising conditions identified, systematically optimize the method.

    • Mobile Phase : Vary the percentage of the organic modifier in 5% increments (e.g., change Hexane:Ethanol from 90:10 to 85:15).[4]

    • Flow Rate : Test lower flow rates (e.g., 0.8 mL/min, 0.5 mL/min) to see if resolution improves.[4]

    • Temperature : Evaluate the effect of temperature by testing at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures.[4]

    • The goal is to achieve a resolution (Rs) value of >1.5 for all critical pairs.

References

Validation & Comparative

A Comparative Guide to Stability-Indicating Analytical Methods for Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated stability-indicating analytical methods for the quantification of Sofosbuvir in the presence of its degradation products. The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy. Stability-indicating methods are essential for monitoring the drug's integrity under various environmental conditions. This document summarizes key performance data, details experimental protocols, and visualizes analytical workflows to aid in the selection and implementation of the most suitable method for your research or quality control needs.

Comparative Analysis of Analytical Methods

Several analytical techniques have been developed and validated for the stability testing of Sofosbuvir, with High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry being the most common. The choice of method often depends on the specific requirements of the analysis, such as the need to separate and quantify degradation products or the desire for a simple, rapid screening method.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the stability-indicating analysis of Sofosbuvir due to its high resolution and sensitivity.[1][2][3] These methods can effectively separate Sofosbuvir from its degradation products formed under various stress conditions.

A summary of the validation parameters for different RP-HPLC methods is presented in the table below, offering a clear comparison of their performance characteristics.

Parameter Method 1 [1]Method 2 [4]Method 3 [5]Method 4 [6]
Column Agilent Eclipse® XDB-C18 (4.6 x 250 mm, 5µm)Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 μm)ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 micron)Kromosil C18
Mobile Phase 0.03M KH2PO4 (pH 2.5 with orthophosphoric acid)0.1% trifluoroacetic acid in water:acetonitrile (50:50)0.05 M phosphoric acid and acetonitrile (66:34% v/v)Acetonitrile and 0.1% orthophosphoric acid (35:65 v/v)
Flow Rate 1 mL/min-2 mL/min-
Detection Wavelength 260 nm260.0 nm265 nm-
Retention Time 3.166 min3.674 min2.74 min2.516 min
Linearity Range 40-240 µg/ml160-480 µg/ml0.003125 - 1 mg/mL100-600 µg/ml
Correlation Coefficient (R²) Y = 32036x + 75288-0.99990.999
LOD 0.02 µg/ml0.04 µg (0.01%)0.002754 mg/mL-
LOQ 0.06 µg/ml0.125 µg (0.50%)0.009181 mg/mL-
Accuracy (% Recovery) 96.51%--100.16%
Precision (% RSD) < 21.741< 2< 2
UV-Visible Spectrophotometric Method

For a simpler and more rapid analysis, a UV spectrophotometric method has been developed and validated.[7] This method is suitable for the estimation of Sofosbuvir in bulk and pharmaceutical dosage forms but may lack the specificity to resolve the parent drug from all potential degradation products.

Parameter UV Spectrophotometric Method [7]
Solvent Water
Maximum Absorbance (λmax) 260.5 nm
Linearity Range 10-100 μg/ml
Correlation Coefficient (R²) 0.9984
LOD 0.269 μg/ml
LOQ 0.814 μg/ml
Accuracy (% Recovery) 99.524-101.208 %
Assay (% of Labeled Amount) 99.812-101.740 %

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method and for understanding the degradation pathways of a drug substance.[8] Sofosbuvir has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[9][10]

Summary of Forced Degradation Results:

Stress Condition Observations Degradation Products Identified
Acid Hydrolysis Significant degradation observed.[9][10][11] 23% degradation in 0.1 N HCl at 70°C for 6 hours.[9]DP I (m/z 488) and DP II (m/z 393.3) were identified.[9][12]
Alkaline Hydrolysis Extensive degradation, with up to 50% degradation in 0.1 N NaOH at 70°C for 10 hours.[9] Sofosbuvir is particularly labile in alkaline conditions.[7]DP II (m/z 488) was observed.[9][12]
Oxidative Degradation Degradation observed in the presence of hydrogen peroxide.[9][10] 19.02% degradation with 3% H2O2 after 7 days.[9]DP III (m/z 393) was identified.[9][12]
Thermal Degradation Generally found to be stable.[9][10] No degradation was observed at 50°C for 21 days.[9]-
Photolytic Degradation Generally found to be stable under UV light.[9][10]-
Neutral Hydrolysis Some degradation was observed over a prolonged period.[7]-

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication of these stability-indicating methods.

RP-HPLC Method for Sofosbuvir

This protocol is a representative example based on published methods.[1]

  • Chromatographic Conditions:

    • Column: Agilent Eclipse® XDB-C18 (4.6 x 250 mm, 5µm)

    • Mobile Phase: A filtered and degassed mixture of 0.03M potassium dihydrogen phosphate (KH2PO4) in water, with the pH adjusted to 2.5 using orthophosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at 260 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Preparation of Sample Solution:

    • For bulk drug, prepare a solution in the mobile phase of a similar concentration to the standard solution.

    • For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to a single dose of Sofosbuvir into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution before injection.

  • Validation Procedure:

    • Linearity: Prepare a series of dilutions of the standard solution over the desired concentration range (e.g., 40-240 µg/mL) and inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration.

    • Accuracy: Perform recovery studies by spiking a placebo blend with known amounts of Sofosbuvir at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Precision: Assess intra-day precision by injecting six replicate preparations of the standard solution on the same day. Determine inter-day precision by repeating the injections on three different days.

    • Specificity: Analyze a placebo solution and stressed samples to ensure that no interfering peaks co-elute with the Sofosbuvir peak.

Forced Degradation Study Protocol

This protocol outlines the general procedure for subjecting Sofosbuvir to stress conditions.[9][10]

  • Acid Hydrolysis: Dissolve Sofosbuvir in 0.1 N HCl and reflux for a specified period (e.g., 6 hours at 70°C). Neutralize the solution before analysis.[9]

  • Alkaline Hydrolysis: Dissolve Sofosbuvir in 0.1 N NaOH and reflux for a specified period (e.g., 10 hours at 70°C). Neutralize the solution before analysis.[9]

  • Oxidative Degradation: Treat a solution of Sofosbuvir with 3% hydrogen peroxide at room temperature for an extended period (e.g., 7 days).[9]

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined duration (e.g., 72 hours).[7]

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for a specified duration.[10]

Visualizations

The following diagrams illustrate the experimental workflow for the validation of a stability-indicating HPLC method and the degradation pathway of Sofosbuvir.

G Experimental Workflow for HPLC Method Validation cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_stress Forced Degradation Studies std_prep Prepare Sofosbuvir Standard Solution hplc Inject into HPLC System (C18 Column, UV 260 nm) std_prep->hplc smp_prep Prepare Sofosbuvir Sample Solution (Bulk/Tablet) smp_prep->hplc acid Acid Hydrolysis smp_prep->acid alkali Alkaline Hydrolysis smp_prep->alkali oxidative Oxidative smp_prep->oxidative thermal Thermal smp_prep->thermal photo Photolytic smp_prep->photo linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision specificity Specificity hplc->specificity lod_loq LOD & LOQ hplc->lod_loq robustness Robustness hplc->robustness acid->hplc alkali->hplc oxidative->hplc thermal->hplc photo->hplc

Caption: Workflow for the validation of a stability-indicating HPLC method for Sofosbuvir.

G Proposed Degradation Pathway of Sofosbuvir cluster_acid Acid Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_oxidative Oxidative Stress sofosbuvir Sofosbuvir (m/z 530) dp1 Degradation Product I (m/z 488) sofosbuvir->dp1 0.1 N HCl, 70°C dp2_acid Degradation Product II (m/z 393.3) sofosbuvir->dp2_acid 0.1 N HCl, 70°C dp2_alkaline Degradation Product II (m/z 488) sofosbuvir->dp2_alkaline 0.1 N NaOH, 70°C dp3 Degradation Product III (m/z 393) sofosbuvir->dp3 3% H2O2

Caption: Proposed degradation pathways of Sofosbuvir under different stress conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of process-related impurities in the synthesis of Sofosbuvir, a key antiviral agent for the treatment of Hepatitis C. Understanding and controlling these impurities is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This document details known impurities, discusses their origins in different synthetic pathways, presents analytical methodologies for their detection and quantification, and provides supporting experimental data where available.

Introduction to Sofosbuvir and the Importance of Impurity Profiling

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication.[1] As a prodrug, it is metabolized in the liver to its active triphosphate form. The synthesis of this complex molecule involves multiple steps, each with the potential to generate process-related impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[1][2] Regulatory bodies like the ICH require stringent control and monitoring of these impurities.[1] This guide aims to provide a comparative overview of these impurities based on available scientific literature and patent filings.

Known Process-Related Impurities of Sofosbuvir

A number of process-related impurities have been identified in the synthesis of Sofosbuvir. These can be broadly categorized as isomers, products of incomplete reaction or over-reaction, and by-products from side reactions. The table below summarizes some of the key known impurities.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely Origin
Sofosbuvir Diastereomer (Rp-isomer)C₂₂H₂₉FN₃O₉P529.45Stereoselective synthesis step
D-Alanine SofosbuvirC₂₂H₂₉FN₃O₉P529.45Use of D-alanine instead of L-alanine
Sofosbuvir (R)-PhosphateC₂₂H₂₉FN₃O₉P529.45Isomerization during synthesis
Sofosbuvir D-alaninate R, S IsomerC₂₂H₂₉FN₃O₉P529.45Lack of stereocontrol in synthesis
O-Desisopropyl O-Desphenyl SofosbuvirC₁₃H₁₉FN₃O₉P411.28Incomplete reaction or degradation
O-Desphenyl SofosbuvirC₁₆H₂₅FN₃O₉P453.36Incomplete reaction or degradation
2'-epi-SofosbuvirC₂₂H₂₉FN₃O₉P529.46Epimerization at the 2' position
Sofosbuvir Impurity FC₃₄H₄₅FN₄O₁₃P₂798.69Dimerization or by-product formation
Sofosbuvir Nucleoside DerivativeC₁₀H₁₃FN₂O₅260.22Unreacted starting material or intermediate
Sofosbuvir Metabolite GS-566500C₁₃H₁₉FN₃O₉P411.28In vivo metabolite, also a potential process impurity

Comparative Analysis of Impurity Profiles from Different Synthetic Routes

While direct, publicly available quantitative data comparing impurity profiles from different manufacturers is scarce, an analysis of patented synthetic routes allows for a qualitative comparison of likely impurity profiles. The key step for impurity generation is often the diastereoselective phosphorylation.

Route 1: Phosphoramidate Coupling with a Chiral Auxiliary

This common approach involves coupling the protected nucleoside with a phosphoramidating agent that contains a chiral auxiliary to control the stereochemistry at the phosphorus center.

  • Likely Impurities: The primary impurity is often the undesired diastereomer (Rp-isomer) of Sofosbuvir. The efficiency of the chiral auxiliary and the purification method will determine the level of this impurity. Incomplete removal of the protecting groups can also lead to impurities.

Route 2: Grignard Reagent-Mediated Coupling

Some synthetic routes utilize a Grignard reagent for the condensation reaction.[3]

  • Likely Impurities: This method has been reported to have a higher impurity profile and lower yield.[3] The use of highly reactive Grignard reagents can lead to a greater variety of by-products.

Route 3: Enzymatic Resolution

Chemoenzymatic processes may be employed for stereoselective steps.

  • Likely Impurities: Impurities in this route would likely stem from the incomplete conversion by the enzyme or by-products from the non-enzymatic steps. The profile would be highly dependent on the specificity of the enzyme used.

The following diagram illustrates a generalized synthetic pathway for Sofosbuvir and highlights potential stages for impurity formation.

Sofosbuvir_Synthesis_Impurities cluster_synthesis Sofosbuvir Synthetic Pathway cluster_impurities Potential Impurity Formation Protected_Nucleoside Protected Nucleoside Coupling Coupling Reaction Protected_Nucleoside->Coupling Unreacted_Starting_Materials Unreacted Starting Materials Protected_Nucleoside->Unreacted_Starting_Materials Phosphoramidating_Agent Phosphoramidating Agent Phosphoramidating_Agent->Coupling Phosphoramidating_Agent->Unreacted_Starting_Materials Coupled_Intermediate Coupled Intermediate Coupling->Coupled_Intermediate Diastereomeric_Impurity Diastereomeric Impurity (Rp-isomer) Coupling->Diastereomeric_Impurity Byproducts Reaction By-products Coupling->Byproducts Deprotection Deprotection Coupled_Intermediate->Deprotection Crude_Sofosbuvir Crude Sofosbuvir Deprotection->Crude_Sofosbuvir Incomplete_Deprotection Incompletely Deprotected Intermediates Deprotection->Incomplete_Deprotection Purification Purification Crude_Sofosbuvir->Purification Degradation_Products Degradation Products Crude_Sofosbuvir->Degradation_Products Pure_Sofosbuvir Pure Sofosbuvir Purification->Pure_Sofosbuvir

Caption: Generalized synthetic pathway for Sofosbuvir highlighting key stages of potential impurity formation.

Experimental Protocols for Impurity Analysis

The most common analytical technique for the identification and quantification of Sofosbuvir process-related impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (MS) for structural elucidation.[1][4][5]

Representative RP-HPLC Method for Sofosbuvir and its Impurities

This protocol is a representative summary based on several published methods.[1][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.[1][5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A common isocratic mobile phase is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1][5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 260 nm.[1][5]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the Sofosbuvir bulk drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products that may also arise as process-related impurities under certain manufacturing or storage conditions.

  • Acidic Degradation: The drug substance is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 70°C) for a specified period.[6]

  • Basic Degradation: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.[6]

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[6]

  • Thermal Degradation: The solid drug substance is exposed to high temperatures.

  • Photolytic Degradation: The drug substance (in solid or solution form) is exposed to UV light.

The following diagram illustrates a typical workflow for the analysis of Sofosbuvir impurities.

Impurity_Analysis_Workflow Sample_Preparation Sample Preparation (Sofosbuvir Bulk Drug) HPLC_Analysis RP-HPLC Analysis Sample_Preparation->HPLC_Analysis Peak_Detection Peak Detection and Integration HPLC_Analysis->Peak_Detection Impurity_Quantification Impurity Quantification (Relative to Sofosbuvir Peak) Peak_Detection->Impurity_Quantification Impurity_Identification Impurity Identification Peak_Detection->Impurity_Identification Reporting Reporting and Documentation Impurity_Quantification->Reporting LC_MS_Analysis LC-MS/MS Analysis Impurity_Identification->LC_MS_Analysis NMR_Spectroscopy NMR Spectroscopy Impurity_Identification->NMR_Spectroscopy Structure_Elucidation Structure Elucidation LC_MS_Analysis->Structure_Elucidation NMR_Spectroscopy->Structure_Elucidation Structure_Elucidation->Reporting

Caption: A typical workflow for the analytical characterization and quantification of Sofosbuvir impurities.

Conclusion

The control of process-related impurities in the synthesis of Sofosbuvir is a critical aspect of pharmaceutical development and manufacturing. While a variety of impurities can arise depending on the specific synthetic route employed, robust analytical methods, primarily RP-HPLC, are available for their detection and quantification. A thorough understanding of the potential impurities associated with a given synthetic process, coupled with rigorous analytical testing and forced degradation studies, is essential for ensuring the quality, safety, and efficacy of the final Sofosbuvir drug product. This guide provides a framework for researchers and drug development professionals to navigate the complexities of Sofosbuvir impurity profiling.

References

A Comparative Guide to Regulatory and Analytical Strategies for Controlling Sofosbuvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of regulatory guidelines and analytical methodologies for the control of impurities in the antiviral drug Sofosbuvir. Understanding and implementing robust impurity control strategies are critical for ensuring the safety, efficacy, and quality of the final drug product. This document summarizes international guidelines, compares analytical techniques with supporting data, and provides detailed experimental protocols to aid researchers in this crucial aspect of drug development.

Regulatory Framework for Impurity Control

The control of impurities in pharmaceutical products is mandated by international regulatory bodies to ensure patient safety. The primary guidelines are provided by the International Council for Harmonisation (ICH), with specific monographs from pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) providing substance-specific limits.

ICH Guidelines for Non-Mutagenic Impurities

The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively. These thresholds are based on the maximum daily dose (MDD) of the drug. For Sofosbuvir, with an MDD of 400 mg, the relevant thresholds are outlined in the table below.

ThresholdLimit (as % of Drug Substance)Limit (Total Daily Intake)
Reporting Threshold > 0.05%-
Identification Threshold > 0.10%> 1.0 mg
Qualification Threshold > 0.15%> 1.0 mg
Table 1: ICH Q3B(R2) Impurity Thresholds for Sofosbuvir (MDD = 400 mg)

Any impurity exceeding the identification threshold must be structurally characterized. Impurities found above the qualification threshold require toxicological data to justify their safety.

Control of Genotoxic Impurities

Genotoxic impurities, which have the potential to damage DNA and are carcinogenic, are regulated under the ICH M7 guideline. This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which defines a presumptively safe level of intake for any unstudied chemical with genotoxic potential. For long-term treatment, the TTC is set at 1.5 µ g/day .[1] Any potential genotoxic impurity in Sofosbuvir must be controlled at or below this level, which is significantly lower than the limits for non-mutagenic impurities. A risk-based approach, often utilizing (Q)SAR computational models, is employed to assess the genotoxic potential of impurities.[2]

Pharmacopoeial Standards

While specific impurity limits from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) for Sofosbuvir were not publicly available in their entirety through the conducted searches, these monographs provide legally binding standards for quality. They typically list specified identified impurities, unspecified impurities, and a limit for total impurities. Manufacturers must adhere to the limits set forth in these pharmacopoeias for products marketed in the respective regions.

Comparison of Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common and effective technique for the separation and quantification of Sofosbuvir and its impurities. Various methods have been developed and validated; a comparison of key performance parameters is presented below.

ParameterMethod 1 (Isocratic RP-HPLC)Method 2 (Isocratic RP-HPLC)Method 3 (Isocratic RP-HPLC)
Column Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)[3][4]Kromasil 100 C18 (250 x 4.6 mm, 5 µm)Agilent Syncronis C18 (100 x 4.6 mm, 5µm)[5]
Mobile Phase 0.1% TFA in Water:Acetonitrile (50:50 v/v)[3][4]Methanol:Phosphate Buffer (pH 3) (45:55 v/v)Methanol:Acetonitrile:Water (45:30:25 v/v/v)[5]
Flow Rate 1.0 mL/min[3][4]0.9 mL/min1.0 mL/min[5]
Detection (UV) 260 nm[3][4]261 nmNot Specified
Retention Time (Sofosbuvir) 3.674 min[3][4]Not Specified2.040 min[5]
Linearity Range (Sofosbuvir) 160-480 µg/mL[3][4]Not Specified4-24 µg/mL[5]
LOD (Sofosbuvir) 0.01% (0.04 µg)[3][4]Not Specified0.046 µg/mL[5]
LOQ (Sofosbuvir) 0.50% (0.125 µg)[3][4]Not Specified0.140 µg/mL[5]
LOD (Impurity) 0.03% (0.12 µg) (for Phosphoryl impurity)[3][4]0.1 µg/mL (for Methyl & Ethyl ester impurities)[5]Not Specified
LOQ (Impurity) 1.50% (0.375 µg) (for Phosphoryl impurity)[3][4]0.5 µg/mL (for Methyl & Ethyl ester impurities)[5]Not Specified
Table 2: Comparison of Published HPLC Methods for Sofosbuvir Impurity Analysis

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form during the shelf life of a drug product. These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Stress ConditionReagent/ConditionDurationDegradation Observed
Acid Hydrolysis 0.1N HCl6 hours~23% degradation[6]
Base Hydrolysis 0.1N NaOH10 hours~50% degradation[6]
Oxidation 3% H₂O₂7 days~19% degradation[6]
Thermal 50°C21 daysNo significant degradation[6]
Photolytic Sunlight/UV light21 daysNo significant degradation[6]
Table 3: Summary of Forced Degradation Studies on Sofosbuvir

These studies indicate that Sofosbuvir is susceptible to degradation under hydrolytic and oxidative conditions, highlighting the need for control of related impurities arising from these pathways.[6][7]

Experimental Protocols

Sample Preparation for HPLC Analysis

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 400 µg/mL).

Impurity Stock Solution: Accurately weigh and dissolve known reference standards of individual impurities in the mobile phase or a suitable diluent to prepare a stock solution of a specific concentration.

Sample Solution (from Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose of Sofosbuvir and transfer to a volumetric flask. Add a portion of the diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.

General RP-HPLC Method Protocol (based on Method 1)
  • Instrumentation: A liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Column: Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a filtered and degassed mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Procedure: Inject the standard solution, impurity solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak areas.

  • Calculation: Calculate the percentage of each impurity in the sample by comparing the peak area of each impurity to the peak area of the Sofosbuvir standard or the respective impurity standard, applying appropriate dilution factors and relative response factors if necessary.

Visualizations

Regulatory_Workflow cluster_ICH ICH Guidelines cluster_Pharma Pharmacopoeial Monographs Q3B ICH Q3B: Impurities in New Drug Products Control_Strategy Define Control Strategy & Specification Q3B->Control_Strategy M7 ICH M7: Genotoxic Impurities M7->Control_Strategy USP USP Monograph USP->Control_Strategy PhEur Ph. Eur. Monograph PhEur->Control_Strategy MDD Maximum Daily Dose (MDD) Sofosbuvir = 400 mg MDD->Q3B Determines Thresholds Impurity_Detected Impurity Detected in Sofosbuvir Genotoxic_Assessment Genotoxic Potential Assessment ((Q)SAR, Ames test) Impurity_Detected->Genotoxic_Assessment Genotoxic_Assessment->Q3B Negative Result Genotoxic_Assessment->M7 Positive Result

Caption: Regulatory workflow for Sofosbuvir impurity control.

Analytical_Workflow cluster_Sample Sample Preparation cluster_HPLC RP-HPLC Analysis cluster_Data Data Analysis API Sofosbuvir API / Tablet Powder Dissolve Dissolve in Diluent & Sonicate API->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 260 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Impurity Peaks Chromatogram->Quantify Compare Compare against Specification Limits Quantify->Compare

Caption: General analytical workflow for impurity profiling.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical standards for Sofosbuvir and its related compounds, drawing upon publicly available data and scientific literature that reflect the standards typically found in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).

Disclaimer: Access to the official monographs of the USP, EP, and BP is restricted. Therefore, this guide is a consolidation of information from scientific publications and commercial suppliers of pharmaceutical reference standards. While this information is closely aligned with pharmacopeial standards, it is not a direct reproduction of the official monographs. For regulatory compliance, users must refer to the current official publications of the respective pharmacopeias.

Comparison of Analytical Standards for Sofosbuvir Related Compounds

The control of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir is critical for ensuring its safety and efficacy. Pharmacopeias provide detailed monographs that specify the acceptable limits for known and unknown impurities and prescribe the analytical methods for their determination.

Below is a summary of commonly identified related compounds of Sofosbuvir and a representative analytical method for their control.

Table 1: Commonly Cited Related Compounds of Sofosbuvir and Representative Chromatographic Parameters
Compound NameStructureTypical Reporting ThresholdRepresentative Chromatographic Conditions
Sofosbuvir (S)-Isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate-Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Sofosbuvir Impurity A (Diastereomer) (R)-Isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate≤ 0.15%Mobile Phase A: 0.1% Trifluoroacetic acid in Water
Sofosbuvir Impurity B (Des-isopropyl) (S)-2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoic acid≤ 0.15%Mobile Phase B: Acetonitrile
Sofosbuvir Impurity C (Hydrolysis product) (2R,3R,4R,5R)-1-(5-((((S)-1-isopropoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl)oxymethyl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione≤ 0.15%Gradient Elution: A time-programmed gradient elution is typically used.
Any other individual unknown impurity -≤ 0.10%Flow Rate: 1.0 mL/min
Total Impurities -≤ 0.5%Detection: UV at 260 nm

Experimental Workflow for Analysis of Sofosbuvir Related Compounds

The following diagram illustrates a typical workflow for the analysis of Sofosbuvir and its related compounds by High-Performance Liquid Chromatography (HPLC), a method central to pharmacopeial testing.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_results Calculation and Reporting prep_sample Weigh and dissolve Sofosbuvir sample in diluent injection Inject prepared solutions prep_sample->injection prep_std Prepare standard solutions of Sofosbuvir and known impurities prep_std->injection prep_res Prepare system suitability solution prep_res->injection hplc_system HPLC System with UV Detector column C18 Reversed-Phase Column hplc_system->column mobile_phase Gradient elution with aqueous and organic mobile phases chromatogram Record chromatograms at 260 nm injection->chromatogram integration Integrate peak areas chromatogram->integration identification Identify peaks by retention time integration->identification quantification Quantify impurities against standards identification->quantification comparison Compare results with acceptance criteria quantification->comparison report Generate final report comparison->report

Caption: A generalized workflow for the HPLC analysis of Sofosbuvir related compounds.

Experimental Protocol: Representative HPLC Method

This protocol is a representative example based on methods described in the scientific literature for the analysis of Sofosbuvir and its related compounds.

1. Materials and Reagents:

  • Sofosbuvir API

  • Reference standards for known impurities

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    30 50 50
    40 20 80
    45 90 10

    | 50 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Diluent: A mixture of Water and Acetonitrile (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).

  • Impurity Stock Solution: Prepare a stock solution containing known concentrations of each specified impurity reference standard in the diluent.

  • System Suitability Solution: A solution containing Sofosbuvir and critical impurity pairs (e.g., Impurity A) to demonstrate adequate resolution.

  • Test Solution: Accurately weigh and dissolve the Sofosbuvir sample in the diluent to obtain a concentration similar to the standard solution.

4. System Suitability: Inject the system suitability solution and verify that the resolution between the Sofosbuvir peak and the critical impurity peak meets the predefined criteria (typically ≥ 1.5). The tailing factor for the Sofosbuvir peak should be ≤ 2.0, and the relative standard deviation for replicate injections of the standard solution should be ≤ 2.0%.

5. Analysis: Inject the diluent as a blank, followed by the standard solution, and then the test solution.

6. Calculation: Calculate the percentage of each impurity in the Sofosbuvir sample using the peak areas obtained from the chromatograms of the standard and test solutions.

Logical Relationship of Pharmacopeial Standards

The following diagram illustrates the hierarchical and interconnected nature of pharmacopeial standards for ensuring drug quality.

G cluster_pharmacopeias Major Pharmacopeias cluster_monograph Sofosbuvir Monograph cluster_impurities Impurity Control cluster_methods Analytical Procedures USP United States Pharmacopeia (USP) Identification Identification Tests USP->Identification Assay Assay (Purity) USP->Assay Impurities Related Compounds/Substances USP->Impurities EP European Pharmacopoeia (EP) EP->Identification EP->Assay EP->Impurities BP British Pharmacopoeia (BP) BP->Identification BP->Assay BP->Impurities Spectroscopy Spectroscopic Tests Identification->Spectroscopy HPLC High-Performance Liquid Chromatography (HPLC) Assay->HPLC Specified Specified Impurities (Known) Impurities->Specified Unspecified Unspecified Impurities (Unknown) Impurities->Unspecified Total Total Impurities Impurities->Total Specified->HPLC Unspecified->HPLC Total->HPLC

Caption: Relationship between pharmacopeias and the control of Sofosbuvir quality.

This guide is intended to provide a foundational understanding of the pharmacopeial standards for Sofosbuvir related compounds. For all regulatory and quality control purposes, it is imperative to consult the latest official monographs from the relevant pharmacopeias.

A Comparative Guide: HPLC vs. UPLC for Sofosbuivir Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analytical integrity of Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is paramount to ensure its safety and efficacy. A critical aspect of this is the meticulous identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task; however, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, promising significant enhancements in analytical performance. This guide provides an objective, data-driven comparison of HPLC and UPLC for the impurity profiling of Sofosbuvir.

Technology at a Glance: HPLC vs. UPLC

Both HPLC and UPLC operate on the same fundamental principles of liquid chromatography, where a liquid mobile phase carries a sample through a stationary phase packed in a column, leading to the separation of its components.[1][2] The primary distinction lies in the particle size of the stationary phase and the corresponding operating pressures.[3] UPLC systems employ columns with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC.[3] This smaller particle size dramatically increases chromatographic efficiency, but necessitates much higher operating pressures, often exceeding 1,000 bar.[1]

The key advantages of UPLC over conventional HPLC include significantly shorter run times, improved resolution of closely eluting impurities, and enhanced sensitivity for detecting trace-level contaminants.[3][4] This translates to higher sample throughput and reduced solvent consumption, aligning with green chemistry initiatives and offering long-term cost savings.[3][5]

Performance Comparison: Sofosbuvir Impurity Analysis

The following table summarizes the key performance differences between HPLC and UPLC for the analysis of Sofosbuvir and its impurities, based on published analytical methods.

ParameterHPLCUPLCKey Advantages of UPLC
Analysis Time ~20–45 minutes[1]~2–5 minutes[1]Up to 9 times faster, significantly increasing sample throughput.[6]
Resolution Good separation of known impurities.Superior separation of closely eluting and trace impurities.Enhanced peak capacity and resolution allow for a more comprehensive impurity profile.[7]
Sensitivity (LOD/LOQ) Typically in the range of 0.01-0.03% for impurities.[8][9]Lower detection and quantification limits due to sharper peaks.Improved ability to detect and quantify trace-level impurities, crucial for meeting stringent regulatory requirements.[4]
Solvent Consumption Higher due to longer run times and larger column dimensions.Reduced by approximately 70-80% per analysis.[1]Significant cost savings and reduced environmental impact.[5]
System Pressure Up to 400 bar[1]Above 1,000 bar[1]Enables the use of smaller particle size columns for higher efficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducible analytical results. Below are representative experimental protocols for both HPLC and UPLC methods for the analysis of Sofosbuvir impurities.

Representative HPLC Method

A validated RP-HPLC method for the estimation of Sofosbuvir and its process-related impurities has been reported with the following parameters:[8][9]

  • Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[8][9]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile, delivered in an isocratic mode.[8][9]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: Not specified

  • Column Temperature: Ambient[9]

  • Detection: UV at 260 nm[8][9]

  • Retention Times: Sofosbuvir at approximately 3.674 minutes and a process-related impurity at 5.704 minutes.[8][9]

Representative UPLC Method

A stability-indicating UPLC method for the analysis of Sofosbuvir and its degradation products has been developed with the following conditions:[10]

  • Column: Waters X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm)[10]

  • Mobile Phase: A gradient elution using a buffer and an organic solvent (specifics not detailed in the abstract).

  • Flow Rate: Not specified

  • Injection Volume: Not specified

  • Column Temperature: Not specified

  • Detection: Photo Diode Array (PDA) detector[10]

  • Performance: The developed UPLC method was reported to be superior to conventional RP-HPLC in terms of resolution, speed, solvent consumption, and analysis cost.[10]

Workflow for Sofosbuvir Impurity Analysis

The following diagram illustrates the general workflow for the impurity analysis of Sofosbuvir, highlighting the key differences in the chromatographic separation step between HPLC and UPLC.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC cluster_uplc UPLC cluster_data Data Acquisition and Analysis prep Standard and Sample Preparation of Sofosbuvir hplc_inj Injection into HPLC System prep->hplc_inj Conventional Approach uplc_inj Injection into UPLC System prep->uplc_inj High-Throughput Approach hplc_sep Separation on C18 Column (3-5 µm particles) Longer Run Time hplc_inj->hplc_sep detection UV/PDA Detection hplc_sep->detection uplc_sep Separation on C18 Column (<2 µm particles) Shorter Run Time uplc_inj->uplc_sep uplc_sep->detection analysis Data Processing and Impurity Quantification detection->analysis

Workflow for Sofosbuvir Impurity Analysis: HPLC vs. UPLC

Conclusion

For the impurity analysis of Sofosbuvir, UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity.[5][11] The ability to achieve faster analysis times leads to increased laboratory productivity and a reduction in solvent consumption, making it a more cost-effective and environmentally friendly option in the long run.[5] While HPLC remains a robust and reliable technique, the superior performance of UPLC makes it the preferred choice for high-throughput quality control environments and for in-depth characterization of impurity profiles to meet evolving regulatory standards.[3] The transition to UPLC can lead to a more efficient and comprehensive understanding of the purity of Sofosbuvir, ultimately contributing to the delivery of a safer and more effective pharmaceutical product.

References

A Guide to Inter-Laboratory Comparison of Analytical Methods for Sofosbuvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of impurities in Sofosbuvir. Ensuring the purity of this critical antiviral drug is paramount for its safety and efficacy. This document summarizes key performance data from various validated methods and offers detailed experimental protocols to aid in the selection and implementation of the most suitable analytical strategy for your laboratory.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for Sofosbuvir impurity profiling is critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques. The following tables summarize the quantitative performance of various reported methods, providing a basis for inter-laboratory comparison.

Table 1: Performance Characteristics of HPLC Methods for Sofosbuvir and Impurity Analysis
ParameterMethod 1[1]Method 2[2]Method 3Method 4
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[3][1]C18 Column[2]Kromasil 100 C18 (250 × 4.6 mm, 5 μ)Agilent Zorbax SB C18 (4.6 x 250 mm, 5 μm)
Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50)[3][1]Methanol:Water with 0.1% Formic acid (50:50 v/v)[2]Not Specified9 mM Dipotassium hydrogen orthophosphate buffer (pH 4):Acetonitrile (60:40, v/v)[4]
Detection UV at 260 nm[3][1]UV at 261 nm[2]UV at 263 nmUV at 265 nm
Linearity Range (Sofosbuvir) 160-480 µg/ml[3][1]05-15 µg/ml[2]0.5-7.5 ppmNot Specified
Linearity Range (Impurity) 10-30 µg/ml (Phosphoryl impurity)[1]Not Specified0.5-7.5 ppmNot Specified
Correlation Coefficient (r²) 0.999[1]0.9989[2]0.999[5]Not Specified
LOD (Sofosbuvir) 0.01% (0.04 µg)[1]Not Specified0.1 µg/mL0.15 µg/mL
LOQ (Sofosbuvir) 0.50% (0.125 µg)[3][1]Not Specified0.5 µg/mL0.47 µg/mL
Accuracy (% Recovery) Not Specified100.02% to 102.07%[2]90.2–113.9%100.60±0.0003[4]
Precision (%RSD) 1.741 (Sofosbuvir), 0.043 (Impurity)[3][1]0.008 (Repeatability)[2]Not Specified0.44 (Intra-day), 0.64 (Inter-day)[4]
Table 2: Performance Characteristics of UPLC and LC-MS/MS Methods for Sofosbuvir Analysis
ParameterUPLC-DAD Method[6]UPLC-MS/MS Method[7]LC-MS/MS Method[8]LC-MS/MS Method[9]
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[6]C-18 Luna Omega (50 mm × 2.1 mm, 1.6 μm)[7]Zorbax C18 Stable Bond (4.6mm id x 50 mm)[8]Zorbax SB-C18 (4.6 × 50 mm, 5 μm)[9]
Mobile Phase Ammonium formate (pH 3.5; 5 mM):Acetonitrile (60:40 v/v)[6]Water with 0.1% Formic acid and Acetonitrile (gradient)[7]Acetonitrile:1% Formic acid (50:50 v/v)[8]5 mM Ammonium formate buffer (pH 3.5):Acetonitrile (50:50, v/v)[9]
Detection DAD (261 nm for Sofosbuvir)[6]Positive ESI-MS/MS[7]ESI-MS/MS[8]Positive ESI-MS/MS[9]
Linearity Range (Sofosbuvir) 25-6400 ng/mL[6]Not SpecifiedNot Specified0.3-3000 ng/mL[9]
Correlation Coefficient (r²) Not Specified> 0.99[7]Not SpecifiedNot Specified
LOD Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
LOQ Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Accuracy (% Bias / % Recovery) -10.0% to 7.2% (% Bias)[6]<15% (Inaccuracy)[7]80-81% (% Recovery)[8]Not Specified
Precision (%CV) 3.8-9.6 (Intra-day), 5.1-9.3 (Inter-day)[6]<15% (Imprecision)[7]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results across different laboratories. The following protocols are generalized from published studies.

RP-HPLC Method for Sofosbuvir and Phosphoryl Impurity[1][2]
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm particle size).[3][1]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile in a 50:50 ratio, delivered isocratically.[3][1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 260 nm.[3][1]

  • Injection Volume: 20 µL.

  • Sample Preparation: Standard solutions are prepared by dissolving Sofosbuvir and its impurity in the mobile phase to achieve the desired concentration.[1]

Forced Degradation Study using RP-HPLC[3]
  • Instrumentation: An HPLC system with a photodiode array (PDA) detector is recommended to ensure peak purity.

  • Column: C18 column.[2]

  • Mobile Phase: A gradient elution using a mixture of methanol and water with 0.1% formic acid (50:50 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 261 nm.[2]

  • Stress Conditions:

    • Acid Hydrolysis: Reflux in 0.1 N HCl at 70°C for 6 hours.[2]

    • Base Hydrolysis: Reflux in 0.1 N NaOH at 70°C for 10 hours.[2]

    • Oxidative Degradation: Treatment with 30% H₂O₂.

    • Thermal Degradation: Exposure of the drug solution to heat.

    • Photolytic Degradation: Exposure of the drug solution to direct sunlight.[2]

UPLC-MS/MS Method for Sofosbuvir and its Metabolite[7]
  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer.

  • Column: C-18 Luna Omega (50 mm × 2.1 mm, 1.6 μm).[7]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Ionization: Positive electrospray ionization (ESI+).[7]

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for Sofosbuvir and its impurities/metabolites need to be determined. For instance, the transition for Sofosbuvir is m/z 530.098 → 243.02.[7]

  • Sample Preparation: Protein precipitation of plasma samples using acetonitrile.[7]

Visualizing Experimental Workflows and Comparisons

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships, aiding in the understanding and implementation of these analytical methods.

Experimental_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting P1 Define Objectives & Scope P2 Select Analytical Methods for Comparison P1->P2 P3 Develop & Distribute Protocol P2->P3 E1 Sample Preparation & Distribution P3->E1 E2 Independent Laboratory Analysis E1->E2 E3 Data Collection & Reporting E2->E3 A1 Statistical Analysis of Results E3->A1 A2 Comparison of Method Performance A1->A2 A3 Final Report Generation A2->A3 Conclusion Conclusion A3->Conclusion Method_Comparison cluster_methods Analytical Methods cluster_parameters Performance Parameters cluster_decision Decision Criteria M1 HPLC P1 Sensitivity (LOD/LOQ) M1->P1 P2 Accuracy & Precision M1->P2 P3 Linearity & Range M1->P3 P4 Specificity & Selectivity M1->P4 P5 Robustness M1->P5 D2 Cost & Throughput M1->D2 M2 UPLC M2->P1 M2->P2 M2->P3 M2->P4 M2->P5 M2->D2 M3 LC-MS M3->P1 M3->P2 M3->P3 M3->P4 M3->P5 M3->D2 D1 Application Requirement P1->D1 D3 Regulatory Compliance P2->D3 P3->D3 P4->D3 P5->D3

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Sofosbuvir Impurity N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Sofosbuvir impurity N, a critical aspect of responsible pharmaceutical research and development. Adherence to these protocols is vital for protecting both laboratory personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In the event of a spill, isolate the area and follow established laboratory protocols for chemical cleanup, ensuring the use of absorbent materials that are then treated as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like many pharmaceutical compounds, is governed by regulations for hazardous waste. The following procedure outlines a safe and compliant disposal pathway:

  • Segregation and Labeling: Immediately segregate waste containing this compound from general laboratory waste.[1][2] Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][4] The label should prominently display "Hazardous Waste," the chemical name ("this compound"), and any associated hazard symbols.

  • Container Management: Keep the hazardous waste container securely sealed when not in use. Store the container in a designated, secondary containment area away from incompatible materials.

  • Engage a Licensed Disposal Vendor: The disposal of pharmaceutical and chemical waste must be handled by a licensed and certified hazardous waste management company.[2][3][9] These vendors are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations, typically through high-temperature incineration.[2][3][9]

  • Documentation: Maintain meticulous records of the waste, including the quantity, date of generation, and disposal manifest provided by the vendor.[2] This documentation is critical for regulatory compliance and internal safety audits.

Quantitative Data on Sofosbuvir Degradation

Understanding the stability of the parent compound can inform the handling of its impurities. The following table summarizes the degradation of Sofosbuvir under various stress conditions.

Stress ConditionReagentDuration & TemperatureDegradation (%)Degradation Products Identified
Acid Hydrolysis0.1N HCl6 hours at 70°C23%DP I (m/z 488)
Alkaline Hydrolysis0.1N NaOH10 hours at 70°C50%DP II (m/z 393.3)
Oxidative3% H₂O₂7 days (temperature not specified)19.02%DP III (m/z 393)
Thermal-21 days at 50°CNo degradation observed-
PhotolyticUV light21 daysNo degradation observed-

Data sourced from forced degradation studies of Sofosbuvir.[5][6]

Experimental Protocols

The degradation studies referenced above provide insight into the chemical stability of Sofosbuvir. The general methodologies employed in these studies are as follows:

  • Acid Degradation: A solution of Sofosbuvir in 0.1 N hydrochloric acid was refluxed at 70°C for 6 hours.[5]

  • Alkaline Degradation: A solution of Sofosbuvir in 0.1 N sodium hydroxide was refluxed at 70°C for 10 hours.[5]

  • Oxidative Degradation: A solution of Sofosbuvir was treated with 3% hydrogen peroxide for 7 days.[5]

  • Analysis: The resulting solutions were analyzed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) to identify and quantify the degradation products.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage & Collection cluster_2 Phase 3: Final Disposal A Identify Sofosbuvir Impurity N Waste B Segregate into a Designated Container A->B C Clearly Label Container (Chemical Name, Hazard) B->C D Store in a Secure, Secondary Containment Area C->D Securely Sealed E Schedule Pickup with Licensed Disposal Vendor D->E F Vendor Transports Waste Off-site E->F G Incineration at a Permitted Facility F->G H Receive & File Certificate of Destruction G->H

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Essential Safety and Logistical Guidance for Handling Sofosbuvir Impurity N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Sofosbuvir impurity N. The following procedural guidance is based on established safety protocols for handling pharmaceutical compounds of unknown toxicity, in the absence of a specific Safety Data Sheet (SDS) for this impurity. A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate personal protective equipment to prevent skin and respiratory exposure.[1][2][3][4] The following table summarizes the recommended PPE.

PPE CategoryItemMaterial/Standard SpecificationPurpose
Hand Protection GlovesDouble-gloving with nitrile or neoprene gloves meeting ASTM D6978 standard.[4]To prevent direct skin contact. Double-gloving provides an extra layer of protection.
Body Protection GownDisposable, polyethylene-coated polypropylene or other laminate material resistant to chemical permeation.[4]To protect skin and personal clothing from contamination.
Eye Protection Safety GogglesANSI Z87.1 certified chemical splash goggles.To protect eyes from splashes or aerosols.
Respiratory Protection RespiratorN95 or higher-rated respirator.[1]To prevent inhalation of airborne particles.
Additional Protection Disposable head, hair, and shoe coversAs appropriate for the work environment.[4]To prevent the spread of contamination.

Handling and Operational Plan

A systematic approach is crucial to ensure safety during the handling of this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate a well-ventilated handling area (e.g., fume hood). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment and materials. gather_ppe->gather_materials don_ppe Don all PPE correctly. gather_materials->don_ppe Proceed to handling handle_compound Handle this compound with care, avoiding dust and aerosol formation.[5] don_ppe->handle_compound decontaminate Decontaminate surfaces and equipment after use. handle_compound->decontaminate doff_ppe Doff PPE in the correct order to avoid contamination. decontaminate->doff_ppe Proceed to disposal waste_ppe Dispose of all used PPE as hazardous waste. doff_ppe->waste_ppe waste_compound Dispose of unused this compound and contaminated materials as pharmaceutical waste.[6] waste_ppe->waste_compound

References

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